molecular formula C19H34N8O7 B12367609 Azido-mono-amide-DOTA CAS No. 1227407-76-2

Azido-mono-amide-DOTA

Katalognummer: B12367609
CAS-Nummer: 1227407-76-2
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: QZUGKMJELAAVEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-mono-amide-DOTA is a useful research compound. Its molecular formula is C19H34N8O7 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1227407-76-2

Molekularformel

C19H34N8O7

Molekulargewicht

486.5 g/mol

IUPAC-Name

2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34)

InChI-Schlüssel

QZUGKMJELAAVEW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

What is Azido-mono-amide-DOTA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-mono-amide-DOTA

Introduction

This compound is a key bifunctional chelating agent (BFC) extensively utilized by researchers and drug development professionals in the fields of nuclear medicine and molecular imaging. Its structure consists of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic cage, which is renowned for forming highly stable complexes with a wide range of metal ions, including radionuclides used in Positron Emission Tomography (PET) and therapeutic applications.[1] One of the four carboxyl groups of the DOTA cage is functionalized with an azido (B1232118) (-N3) group via an amide linkage.[2] This azide (B81097) moiety enables covalent attachment to biomolecules, such as peptides, antibodies, or nanoparticles, through highly efficient and specific "click chemistry" reactions.[3][4] This dual functionality makes this compound an indispensable tool for developing targeted radiopharmaceuticals.

Core Properties and Mechanism of Action

The utility of this compound stems from its two distinct functional components:

  • The DOTA Core: This macrocycle provides a high-affinity coordination site for trivalent metal ions. The resulting metal-DOTA complexes exhibit exceptional thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to minimize the release of free, toxic metal ions.[5]

  • The Azido Group: This functional group is the reactive handle for bioconjugation. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring that links the DOTA chelator to a biomolecule modified with an alkyne group.[6][7] The copper-free SPAAC variant is particularly advantageous for biological applications as it avoids the potential cytotoxicity of copper catalysts.[8][9]

The most commonly available commercial form is the tert-butyl ester protected version, this compound-tris(t-Bu ester), which prevents the carboxyl groups from interfering with the conjugation reaction.[3][10] These protecting groups are typically removed after conjugation using acidic conditions prior to radiolabeling.

Quantitative Data

The performance of DOTA-based agents can be quantified by their thermodynamic stability with various metals and the efficiency of subsequent radiolabeling and conjugation reactions.

Table 1: Thermodynamic Stability Constants of DOTA Complexes with Various Metal Ions

Metal Ion Log K Value Notes
Eu³⁺ 26.21 ± 0.10 Determined by laser-excited luminescence spectroscopy.[11]
Gd³⁺ 25.6 [1]
Gd³⁺ 22.1 Computed from rates of formation and dissociation.[12]

| Bi³⁺ | 30.3 |[1] |

Note: Stability constants are for the parent DOTA macrocycle, which dictates the chelation properties of its derivatives.

Table 2: Representative Radiolabeling Conditions and Efficiencies

Radioisotope Conjugate Type Conditions Radiochemical Yield/Purity
⁶⁸Ga DOTA-azide Reacted with cyclooctyne (B158145) partner for 10 min at 37°C.[6] ~95% (conversion)
⁶⁸Ga DOTA-Bombesin Peptides 20 min at 90°C in acetate (B1210297) buffer (pH 4.5-5.0).[13][14] 90-95%
¹¹¹In DOTA-MFCO-NPY Peptide 30 min at 99°C in acetate buffer (pH 4.53).[8] Excellent radiochemical purity.[8]

| ²²⁵Ac | DOTA-Antibody | One-step method at 37°C, pH 5.8.[15] | Up to 80% |

Table 3: Bioconjugation Reaction Conditions

Reaction Type Reactants Conditions Outcome
SPAAC (Cu-free) DOTA-MFCO + Azide-modified peptide Aqueous solution, room temperature, 2 hours.[16] Reaction completion.[16]
SPAAC (Cu-free) DOTA-MFCO + Azide-modified NPY peptide DMF, 24 hours at 25°C.[8] Successful conjugation.[8]

| CuAAC | this compound + Alkyne-peptide | Microfluidic "click chip" with a Cu(I) catalyst.[17] | Efficient conjugation.[17] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the use of this compound and its derivatives.

Protocol 1: Copper-Free "Click" Conjugation (SPAAC)

This protocol describes the conjugation of an alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) to an azide-modified peptide.[8][16]

  • Peptide Preparation: Synthesize the desired peptide incorporating an azide-functionalized amino acid (e.g., azidolysine) using standard solid-phase peptide synthesis (SPPS).[8]

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in an appropriate solvent (e.g., water or DMF) to a final concentration of ~200 µM.[16]

    • Prepare a stock solution of the alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) in the same solvent.

  • Conjugation Reaction:

    • Add a molar excess (typically 10-fold) of the DOTA-alkyne solution to the peptide solution.[16]

    • Allow the reaction to proceed at room temperature. Reaction time can vary from 2 to 24 hours depending on the specific cyclooctyne used.[8][16]

  • Monitoring and Purification:

    • Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).

    • Once the reaction is complete, purify the DOTA-peptide conjugate using preparative RP-HPLC.

  • Product Verification: Confirm the identity and purity of the final product by LC-MS analysis.

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is adapted from procedures for labeling DOTA-conjugated peptides with ⁶⁸Ga.[13][18]

  • Reagent Preparation:

    • Prepare a reaction solution by dissolving 20-35 nmol of the DOTA-conjugated peptide in 1 M sodium acetate buffer (pH 4.5).[18]

    • To minimize radiolysis, an antioxidant like L-ascorbic acid can be added.[15][18]

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Labeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate (e.g., ~5 mCi) directly to the vial containing the DOTA-peptide solution.[13]

    • Verify that the final pH of the reaction mixture is between 4.5 and 5.0.[13]

    • Heat the reaction mixture at 90-95°C for 5-20 minutes.[13][14]

    • Cool the reaction to room temperature.

  • Quality Control:

    • Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC-SG) with a mobile phase of 1 M NH₄OAc:MeOH (1:1).[13] The ⁶⁸Ga-labeled peptide will migrate with the solvent front (Rf = 0.8–1.0), while free ⁶⁸Ga remains at the origin (Rf = 0–0.1).[18]

    • Further purification, if necessary, can be performed using a C18 SPE cartridge.

Mandatory Visualizations

The following diagrams illustrate the workflow and chemical principles involved in using this compound.

G Workflow for Radiolabeled Bioconjugate Preparation cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Deprotection & Labeling b Target Biomolecule (e.g., Peptide, Antibody) a Introduce Alkyne Group b->a b_alkyne Alkyne-Modified Biomolecule a->b_alkyne click SPAAC or CuAAC 'Click' Reaction b_alkyne->click dota_azide This compound (t-Bu Protected) dota_azide->click dota_conjugate_protected Protected DOTA-Biomolecule Conjugate click->dota_conjugate_protected deprotect Acidic Deprotection (Remove t-Bu groups) dota_conjugate_final Final DOTA-Biomolecule Conjugate deprotect->dota_conjugate_final radiolabel Radiolabeling with Isotope (e.g., ⁶⁸Ga, ¹¹¹In) dota_conjugate_final->radiolabel final_product Radiolabeled Bioconjugate for Imaging/Therapy radiolabel->final_product dota_conjugate_protected->deprotect

Caption: General workflow for creating a radiolabeled bioconjugate.

Caption: The core click chemistry reaction mechanism.

References

A Technical Guide to the Synthesis and Application of Azido-mono-amide-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Azido-mono-amide-DOTA, a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and its application in targeting cellular pathways.

Introduction: The Role of this compound

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent, forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides and radionuclides such as Gallium-68 and Lutetium-177. This stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.

For bioconjugation, where DOTA is attached to targeting molecules like peptides or antibodies, it is essential to have a functional group that allows for specific and efficient coupling. This compound is a derivative where one of the four carboxylic acid arms has been converted into an amide functionalized with a terminal azide (B81097) group. This azide group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions are highly efficient, selective, and biocompatible, making this compound a valuable tool for the site-specific labeling of biomolecules.[4]

The synthesis of this compound typically involves two key steps: the N-alkylation of a tri-protected DOTA derivative, followed by the deprotection of the carboxylic acid groups.

Synthetic Pathway Overview

The most common synthetic route to this compound starts from the commercially available 1,4,7-tris(tert-butyl acetate)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu ester) or DO3A-tBu). This intermediate is selectively alkylated on the remaining secondary amine with a linker containing a terminal azide group. The tert-butyl ester protecting groups are then removed under acidic conditions to yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its protected precursor.

Table 1: Properties of this compound and its Precursor

CompoundChemical FormulaMolecular Weight ( g/mol )Purity
This compound-tris(t-Bu ester)C31H58N8O7654.85> 96%
This compoundC19H34N8O7486.53> 96%

Table 2: Representative Reaction Parameters for Synthesis

StepReactionKey ReagentsSolventTypical Yield
1N-AlkylationDOTA-tris(t-Bu ester), Azido-linker with a leaving group (e.g., bromoacetamide), Base (e.g., K2CO3 or NaHCO3)Acetonitrile (B52724) or DMF80-95%
2DeprotectionTrifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM) or neat> 95%

Detailed Experimental Protocols

Step 1: Synthesis of this compound-tris(t-Bu ester)

This protocol describes the N-alkylation of DOTA-tris(t-Bu ester) with an azido-functionalized bromoacetamide linker.

Materials:

  • 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu ester))

  • N-(3-azidopropyl)-2-bromoacetamide (or similar azido-linker)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of DOTA-tris(t-Bu ester) (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Add a solution of N-(3-azidopropyl)-2-bromoacetamide (1.2 eq) in anhydrous acetonitrile dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound-tris(t-Bu ester) as a solid.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the azido-linker and the tert-butyl protecting groups.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.

Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the tert-butyl ester protecting groups using trifluoroacetic acid.

Materials:

  • This compound-tris(t-Bu ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound-tris(t-Bu ester) (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS until all tert-butyl groups are cleaved.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Re-dissolve the residue in a minimal amount of water or methanol (B129727) and precipitate the product by adding cold diethyl ether.

  • Centrifuge or filter the suspension to collect the solid product. Wash the product with cold diethyl ether.

  • Dry the final product under vacuum to yield this compound.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the removal of the tert-butyl groups.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the final product.

  • HPLC: To determine the purity of the final compound.[5]

Experimental Workflow and Application Logic

The synthesis of this compound is the first stage in a multi-step process to create targeted imaging or therapeutic agents. The overall workflow is as follows:

G cluster_synthesis Synthesis of this compound cluster_application Application Workflow start Starting Materials (DOTA-tris(t-Bu ester), Azido-linker) step1 Step 1: N-Alkylation start->step1 intermediate Protected Intermediate (this compound-tris(t-Bu ester)) step1->intermediate step2 Step 2: Deprotection (TFA) intermediate->step2 product Final Product (this compound) step2->product bioconjugation Bioconjugation (Click Chemistry: CuAAC or SPAAC) product->bioconjugation Used in dota_conjugate DOTA-Biomolecule Conjugate bioconjugation->dota_conjugate radiolabeling Radiolabeling (e.g., with 68Ga, 177Lu) dota_conjugate->radiolabeling final_agent Targeted Imaging/Therapeutic Agent radiolabeling->final_agent

Caption: Overall workflow from synthesis to application of this compound.

Signaling Pathway Example: Targeting GPCRs in Cancer

A common application of DOTA-conjugated biomolecules is in the targeting of G-protein coupled receptors (GPCRs) that are overexpressed on the surface of cancer cells, such as the somatostatin (B550006) receptor (SSTR). A peptide that binds to SSTR can be functionalized with an alkyne group and then conjugated to this compound via click chemistry. After radiolabeling, this agent can be used for PET imaging to visualize tumors or for targeted radionuclide therapy.

The binding of the DOTA-peptide conjugate to the GPCR can initiate a signaling cascade. The diagram below illustrates a simplified GPCR signaling pathway that could be targeted or visualized using a DOTA-conjugated probe.

G cluster_cell Cancer Cell cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Cascade cluster_imaging Detection membrane agent DOTA-Peptide-Radionuclide Complex gpcr GPCR (e.g., SSTR) agent->gpcr Binds to pet PET Imaging agent->pet Emits Positrons for g_protein G-protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits/Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pka->cellular_response Leads to

Caption: Simplified GPCR signaling pathway targeted by a DOTA-conjugated peptide.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-mono-amide-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-mono-amide-DOTA (1,4,7-tris(carboxymethyl)-10-(azidopropyl-ethylacetamide)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator of paramount importance in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its unique molecular architecture combines the robust metal-chelating properties of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a versatile azide (B81097) functional group. This azide moiety enables highly efficient and specific bioconjugation to a wide array of targeting biomolecules, such as peptides and antibodies, through copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The DOTA cage, in turn, can be radiolabeled with a variety of medically relevant radioisotopes, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radionuclide therapy. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its synthesis, bioconjugation, and radiolabeling, and includes quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Core Mechanism of Action

The mechanism of action of this compound is a two-fold process rooted in its bifunctional nature:

  • Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The terminal azide group serves as a chemical handle for covalent attachment to a biomolecule of interest. This is typically achieved through a highly efficient and bioorthogonal SPAAC reaction with a biomolecule that has been pre-functionalized with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO, BCN). This "click chemistry" approach is advantageous as it proceeds rapidly under mild, aqueous conditions, without the need for a cytotoxic copper catalyst, thus preserving the integrity and function of the biomolecule.

  • Radiometal Chelation: The DOTA macrocycle is a highly effective chelating agent that forms stable complexes with a wide range of trivalent metal ions. The four nitrogen atoms and three carboxylate groups of the this compound coordinate with the radiometal, sequestering it within the macrocyclic cavity. This stable chelation is crucial to prevent the in vivo release of the radioisotope, which could lead to off-target toxicity.

Once the this compound is conjugated to a targeting biomolecule and radiolabeled, the resulting radiopharmaceutical can be administered to a subject. The biomolecule then directs the radiotracer to its specific biological target (e.g., a receptor on a cancer cell). The emitted radiation from the chelated radioisotope can then be used for diagnostic imaging (e.g., PET) or for therapeutic purposes, delivering a cytotoxic radiation dose directly to the target cells.

Quantitative Data

The following tables summarize key quantitative data for DOTA and its derivatives, providing a strong basis for understanding the expected performance of this compound.

Table 1: Thermodynamic Stability Constants (log K) of Ga(III) Complexes with DOTA and a DOTA-monoamide Derivative

Ligandlog KGaLReference
DOTA26.05[1][2]
DOTA-mono(n-butylamide)24.64[1][2]

Note: The stability constant for this compound is expected to be in a similar range to that of DOTA-mono(n-butylamide).

Table 2: Kinetic Data for the Dissociation of Ga(III) Complexes

ComplexHalf-life (t1/2) at pH 0Half-life (t1/2) at pH 10Reference
GaDOTA~12.2 days~6.2 hours[1][2]
GaDO3AM(Bu)~2.7 days~0.7 hours[1][2]

Note: The kinetic inertness of Ga-Azido-mono-amide-DOTA is anticipated to be comparable to that of the Ga-DOTA-mono(n-butylamide) complex, highlighting its high stability for in vivo applications.

Experimental Protocols

Synthesis of this compound
  • Preparation of a Tri-protected DOTA Intermediate: The synthesis starts with the protection of three of the four carboxyl groups of DOTA, often as tert-butyl esters, to yield 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tBu).

  • Alkylation with a Functionalized Amide: The remaining free secondary amine on the cyclen ring is then alkylated with a reagent containing the azido-propyl-ethylacetamide moiety. This reagent would typically be an α-haloacetamide derivative.

  • Deprotection: The tert-butyl protecting groups are subsequently removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final this compound product.

  • Purification: The final product is purified using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating this compound to a cyclooctyne-functionalized peptide.

  • Reagent Preparation:

    • Dissolve the cyclooctyne-functionalized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the same buffer to a concentration that is 1.5 to 5 molar equivalents of the peptide.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution.

    • Gently mix the reaction mixture and allow it to incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the DOTA-peptide conjugate from unreacted starting materials using size-exclusion chromatography or RP-HPLC.

    • Lyophilize the purified conjugate and store it at -20°C or below.

Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol is adapted from a standard procedure for labeling DOTA-conjugated peptides with 68Ga from a 68Ge/68Ga generator.[3][4]

  • Generator Elution and 68Ga Purification:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl.

    • Trap the eluted 68Ga3+ on a cation exchange cartridge.

    • Elute the purified 68Ga3+ from the cartridge using a small volume of a suitable elution solution (e.g., 5 M NaCl/0.1 M HCl).

  • Radiolabeling Reaction:

    • In a reaction vial, dissolve 10-50 µg of the DOTA-peptide conjugate in a sodium acetate (B1210297) buffer (0.25 M, pH 4.5).

    • Add the eluted 68Ga3+ solution to the vial.

    • Heat the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the 68Ga-DOTA-peptide conjugate using radio-TLC or radio-HPLC.

    • The final product should be sterile filtered before in vivo use.

Visualizations

Signaling Pathway

Signaling_Pathway Hypothetical Targeted Cancer Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radiolabeled_Antibody Radiolabeled Antibody-DOTA Conjugate Receptor Tumor-Specific Receptor (e.g., HER2) Radiolabeled_Antibody->Receptor Binding Radiation_Damage Radionuclide-Induced DNA Damage Radiolabeled_Antibody->Radiation_Damage PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Radiation_Damage->Apoptosis_Induction

Caption: Targeted delivery of a radionuclide via an antibody-DOTA conjugate.

Experimental Workflow

Experimental_Workflow Workflow for Radiopharmaceutical Preparation Start Start Peptide_Modification 1. Modify Peptide with Cyclooctyne Start->Peptide_Modification SPAAC 2. SPAAC Bioconjugation Peptide_Modification->SPAAC Azido_DOTA This compound Azido_DOTA->SPAAC Purification1 3. Purification of DOTA-Peptide (HPLC) SPAAC->Purification1 Radiolabeling 4. Radiolabeling with Radionuclide (e.g., 68Ga) Purification1->Radiolabeling QC 5. Quality Control (radio-TLC/HPLC) Radiolabeling->QC End Final Radiopharmaceutical for In Vivo Use QC->End

Caption: General workflow for preparing a radiolabeled peptide.

Logical Relationship

Logical_Relationship Key Molecular Interactions Azido_DOTA This compound Azide_Group Azide Group (-N3) Azido_DOTA->Azide_Group DOTA_Cage DOTA Macrocycle Azido_DOTA->DOTA_Cage SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Azide_Group->SPAAC Chelation Stable Chelation DOTA_Cage->Chelation Cyclooctyne_Biomolecule Cyclooctyne-modified Biomolecule Cyclooctyne_Biomolecule->SPAAC DOTA_Conjugate DOTA-Biomolecule Conjugate SPAAC->DOTA_Conjugate Radiopharmaceutical Targeted Radiopharmaceutical DOTA_Conjugate->Radiopharmaceutical Radionuclide Radionuclide (e.g., 68Ga, 177Lu) Radionuclide->Chelation Chelation->Radiopharmaceutical

Caption: Molecular interactions of this compound.

References

Introduction: The Role of DOTA Derivatives in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-mono-amide-DOTA Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a premier chelating agent, renowned for its ability to form highly stable complexes with a wide array of metal ions. This stability is crucial in the fields of medical imaging and therapy, where free, unchelated metal ions can be toxic. DOTA's cage-like structure kinetically and thermodynamically traps metal ions, making it an indispensable tool for applications such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

To be effective as a diagnostic or therapeutic agent, the DOTA-metal complex must be tethered to a targeting biomolecule, such as a peptide or antibody, that can home in on a specific biological target. This requires the use of bifunctional chelators (BFCs)—DOTA molecules modified with a reactive handle for conjugation. The This compound derivative is a prime example of such a BFC. It features a single amide-linked arm terminating in an azide (B81097) (N₃) group. This azide group is a key component for one of the most efficient and bioorthogonal conjugation reactions available: the azide-alkyne cycloaddition, commonly known as "click chemistry". This guide provides a technical overview of the synthesis, properties, and applications of this compound, with a focus on its use in creating advanced molecular imaging and therapeutic agents.

Synthesis and Chemical Properties

The synthesis of a DOTA-monoamide derivative involves the selective functionalization of one of the four nitrogen atoms of the cyclen backbone. A common strategy involves protecting three of the four carboxylic acid arms, often as tert-butyl esters, allowing the fourth nitrogen to be alkylated with a desired functional group. In the case of this compound, this involves introducing a short linker that terminates with an azide.

The resulting structure, this compound, retains three free carboxylic acids for metal chelation while presenting the azide group for covalent attachment to biomolecules. The azide is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules, ensuring that the subsequent conjugation reaction is highly specific.

General Synthesis Workflow

The diagram below illustrates a generalized synthetic pathway for producing a DOTA-monoamide derivative. The process begins with the selective protection of the cyclen ring, followed by alkylation to introduce the functional arm, and concluding with deprotection of the carboxylic acid groups.

G General Synthesis of a DOTA-Monoamide Derivative cluster_0 Step 1: Selective Protection cluster_1 Step 2: Alkylation of Free Amine cluster_2 Step 3: Introduction of Carboxylates cluster_3 Step 4: Deprotection Cyclen Cyclen (1,4,7,10-tetraazacyclododecane) TriBocCyclen Tri-Boc-Cyclen Cyclen->TriBocCyclen Boc Anhydride TriBocCyclen_alkylated Alkylated Tri-Boc-Cyclen TriBocCyclen->TriBocCyclen_alkylated Alkylation with Bromo-reagent Bromoacetate t-Butyl bromoacetate DOTA_tris_ester DOTA-tris(t-Bu ester) Azido_DOTA_protected This compound-tris(t-Bu ester) DOTA_tris_ester->Azido_DOTA_protected Formation of Amide Linkage Bromo_reagent Br-(CH2)n-N3 (Azidoalkyl bromide) TriBocCyclen_alkylated->DOTA_tris_ester Alkylation with Bromoacetate Final_Product This compound Azido_DOTA_protected->Final_Product Acidic Cleavage (e.g., TFA)

Caption: Generalized synthetic pathway for a DOTA-monoamide derivative.

Quantitative Data: Stability of DOTA-Amide Complexes

The primary function of DOTA is to chelate metal ions with high stability. The stability constant (log KML) is a quantitative measure of the strength of the complex formed between a metal ion (M) and a ligand (L). A higher log K value indicates a more stable complex. The substitution of one carboxylate arm with an amide slightly reduces the overall negative charge and basicity of the ligand, which can influence the stability constant. However, the resulting complexes remain exceptionally stable and suitable for in vivo applications.[1][2]

Table 1: Stability Constants (log KML) of DOTA and DOTA-Amide Derivatives with Various Metal Ions

Ligand/DerivativeIonlog KMLConditionsReference
DOTA Cu²⁺22.425 °C, 0.1 M NMe₄NO₃[3]
Zn²⁺20.925 °C, 0.1 M NMe₄NO₃[3]
Gd³⁺24.625 °C, 0.1 M KCl[4]
Lu³⁺25.025 °C, 0.1 M KCl[4]
La³⁺23.325 °C, 0.1 M KCl[4]
DOTA-monoamide Gd³⁺~23.5Estimated[2]
Lu³⁺~24.0Estimated[2]
DOTA-bis(amide) Cu²⁺19.8525 °C, 1.0 M KCl[5]
Zn²⁺15.6025 °C, 1.0 M KCl[5]
Gd³⁺17.6125 °C, 1.0 M KCl[5]
Lu³⁺18.0625 °C, 1.0 M KCl[5]
DOTA-tetraamide (DOTAM) Cu²⁺16.6325 °C, 1.0 M KCl[6]
Zn²⁺13.0825 °C, 1.0 M KCl[6]
Gd³⁺14.825 °C, 1.0 M KCl[6]
Lu³⁺15.625 °C, 1.0 M KCl[6]

Note: Stability constants can vary based on experimental conditions such as temperature and ionic strength.

Key Application: Bioconjugation via Click Chemistry

This compound is primarily designed for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal.[7] This makes it possible to conjugate the DOTA chelator to a sensitive biomolecule in aqueous solution under mild conditions without side reactions. Two main types of azide-alkyne click chemistry are employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to form a stable 1,4-disubstituted triazole ring.

G Workflow for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzideDOTA This compound Mix Combine Reactants in Aqueous Buffer AzideDOTA->Mix AlkyneBio Alkyne-modified Biomolecule (Peptide, Ab) AlkyneBio->Mix AddCu Add Cu(I) Source (e.g., CuSO₄ + Ascorbate) + Ligand (e.g., THPTA) Mix->AddCu React Incubate (Room Temp, 30-60 min) AddCu->React Purify Purification (e.g., SEC, Dialysis) React->Purify Final DOTA-Bioconjugate Purify->Final

Caption: General workflow for conjugating Azido-DOTA via CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To avoid the potential toxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8][] This "copper-free" method uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the energy to drive the reaction forward without a catalyst.[8]

G Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideDOTA This compound Mix Combine Reactants in Physiological Buffer AzideDOTA->Mix DBCO_Bio Strained Alkyne-modified Biomolecule (e.g., DBCO) DBCO_Bio->Mix React Incubate (Room Temp or 37°C, 1-12 h) Mix->React Purify Purification (e.g., SEC, Dialysis) React->Purify Final DOTA-Bioconjugate Purify->Final

Caption: General workflow for copper-free conjugation via SPAAC.

Experimental Protocols

The following sections provide generalized, detailed protocols for the key experimental procedures involving this compound and its conjugates.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized DOTA to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule (e.g., peptide, protein)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in water)

  • Reducing Agent stock solution: Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)

Procedure:

  • Prepare Reactants: Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A typical molar ratio is 1 equivalent of biomolecule to 5-10 equivalents of Azido-DOTA.

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand stock solutions in a 1:2 to 1:5 molar ratio.[10] Let this mixture stand for 2-3 minutes to allow for complex formation.

  • Initiate Reaction:

    • Add the azide-DOTA solution to the alkyne-biomolecule solution.

    • Add the Cu(I)/THPTA catalyst premix to the reaction mixture. A final copper concentration of 0.1-1.0 mM is common.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Use a 5- to 20-fold molar excess of ascorbate over copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be protected from light.

  • Purification: Following incubation, purify the DOTA-bioconjugate to remove excess reagents and catalyst. SEC is highly effective for separating the larger conjugate from smaller reactants. Dialysis can also be used.

  • Characterization: Confirm successful conjugation and purity using analytical techniques such as HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: Radiolabeling of DOTA-Conjugates with ⁶⁸Ga

This protocol outlines the labeling of a DOTA-bioconjugate with Gallium-68 (⁶⁸Ga) for PET imaging.[1][2][11]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-bioconjugate (e.g., 10-50 nmol)

  • Reaction Buffer: Sodium acetate (B1210297) or HEPES buffer (0.5-1.0 M, pH 3.8-4.5)

  • (Optional) Cation-exchange cartridge (e.g., SCX) for ⁶⁸Ga purification

  • (Optional) Eluent for cartridge: Acidified 5 M NaCl solution[1]

  • Heating block or water bath

  • Quality Control system: Radio-TLC or Radio-HPLC

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05-0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • ⁶⁸Ga Purification (Recommended): Pass the generator eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ and remove metallic impurities. Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of acidified 5 M NaCl directly into the reaction vial.[1][12]

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, dissolve the DOTA-bioconjugate in the reaction buffer.

    • Add the purified ⁶⁸Ga³⁺ solution to the vial.

    • Verify that the final pH of the reaction mixture is between 3.8 and 4.5.

  • Incubation: Securely cap the vial and place it in a heating block pre-heated to 85-100°C. Incubate for 5-15 minutes.[11]

  • Quenching (Optional): After heating, the reaction can be quenched by adding a small amount of DTPA solution to chelate any remaining free ⁶⁸Ga.

  • Purification (if necessary): For many peptides, if the radiochemical purity is >95%, no further purification is needed. If required, the product can be purified using a C18 Sep-Pak cartridge.

  • Quality Control: Analyze the final product for radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. The RCP should be ≥95% for clinical use.

G Workflow for ⁶⁸Ga Radiolabeling cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Final Product Formulation Generator Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) PurifyGa Purify/Concentrate ⁶⁸Ga³⁺ (Cation Exchange Cartridge) Generator->PurifyGa Combine Combine ⁶⁸Ga³⁺ and Conjugate PurifyGa->Combine Peptide Prepare DOTA-Conjugate in Acetate/HEPES Buffer (pH 3.8-4.5) Peptide->Combine Heat Incubate (95°C, 5-15 min) Combine->Heat QC Quality Control (Radio-HPLC/TLC, pH) Heat->QC Formulate Neutralize & Sterile Filter QC->Formulate Final Injectable ⁶⁸Ga-Radiopharmaceutical Formulate->Final

Caption: A typical workflow for the preparation of a ⁶⁸Ga-radiopharmaceutical.

Protocol: Radiolabeling of DOTA-Conjugates with ¹⁷⁷Lu or ⁶⁴Cu

The procedure for labeling with therapeutic (¹⁷⁷Lu) or theranostic (⁶⁴Cu) radionuclides is similar to that for ⁶⁸Ga, with minor adjustments to reaction conditions.

  • For ¹⁷⁷Lu:

    • Buffer: An ascorbate or acetate buffer with a pH of 4.5-5.0 is typically used.[13]

    • Temperature & Time: Incubation is generally performed at 80-95°C for 20-30 minutes.[13][14]

    • Antioxidants: Due to the longer reaction times and higher radiation dose, radical scavengers like ascorbic acid or L-methionine are often added to prevent radiolysis of the conjugate.[14]

  • For ⁶⁴Cu:

    • Buffer: Sodium acetate buffer at pH 5.5 is common.[15]

    • Temperature & Time: Labeling conditions can range from room temperature to 60°C, with incubation times from 5 to 30 minutes, depending on the specific DOTA analog.[15][16] Some newer DOTA derivatives with pyridine (B92270) moieties can complex ⁶⁴Cu quantitatively at room temperature in minutes.[16]

Conclusion

This compound and its analogs are powerful bifunctional chelators that serve as a critical bridge between the worlds of metal coordination chemistry and biology. By providing a stable and inert handle for bioorthogonal click chemistry, these reagents enable the straightforward and specific attachment of diagnostic and therapeutic radioisotopes to a vast range of targeting molecules. The quantitative data on their complex stability and the detailed protocols for their conjugation and radiolabeling underscore their reliability and utility. For researchers and drug development professionals, this compound represents a versatile and indispensable tool for creating the next generation of targeted radiopharmaceuticals for PET, MRI, and radionuclide therapy.

References

Introduction to DOTA and its functionalized variants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DOTA and its Functionalized Variants for Researchers, Scientists, and Drug Development Professionals

Introduction to DOTA and its Role as a Chelator

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a highly effective chelating agent.[1][2][3][4] Its molecular structure is based on a 12-membered tetraaza macrocycle (cyclen), with four carboxylic acid groups attached to the nitrogen atoms.[1] This arrangement allows DOTA to form exceptionally stable and kinetically inert complexes with a variety of metal ions, particularly trivalent cations like lanthanides.[4][5]

The primary application of DOTA and its derivatives in the biomedical field is in medical imaging and targeted radionuclide therapy.[6] In diagnostics, DOTA is used to create contrast agents for Magnetic Resonance Imaging (MRI) and to chelate radiometals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[6] For therapeutic purposes, DOTA is used to carry beta- or alpha-emitting radionuclides to specific targets in the body.[1][7]

The versatility of DOTA lies in its ability to be functionalized. By modifying one of the carboxylic acid arms, DOTA can be covalently linked to biomolecules such as peptides, antibodies, or small molecules.[1] This conjugation allows for the targeted delivery of the chelated metal ion to specific cells or tissues, for example, tumors that overexpress certain receptors.[1][8]

Quantitative Data: Stability and Radiolabeling Efficiency

The efficacy and safety of DOTA-based agents are critically dependent on the stability of the metal-DOTA complex. High thermodynamic stability and kinetic inertness are essential to prevent the release of free metal ions in vivo, which can be toxic.[3][9]

Thermodynamic Stability Constants

The thermodynamic stability of a DOTA complex is represented by the stability constant (log K). This value indicates the equilibrium between the complex and the free metal ion and ligand. Higher log K values signify a more stable complex.

Metal Ionlog K (DOTA)Conditions
Gd(III)~25Not specified
Lu(III)25.4125°C, ionic strength 0.1-1.0 M
Ga(III)HighNot specified
Y(III)HighNot specified
Cu(II)HighNot specified
Zn(II)HighNot specified
Fe(III)HighNot specified
Nd(III)22.9925°C, ionic strength 0.1-1.0 M

Note: The stability constants can vary depending on the experimental conditions such as pH, temperature, and ionic strength.[10][11]

Radiolabeling Efficiency

Radiolabeling efficiency is a measure of how effectively a radionuclide is incorporated into the DOTA chelator. It is typically expressed as a percentage of the total radioactivity. High radiolabeling efficiency is crucial for producing radiopharmaceuticals with high specific activity.

RadionuclideDOTA-PeptideLabeling Efficiency (%)Conditions
68GaDOTA-TATE>95%pH 3.5-4, 80°C, 15 min
177LuDOTA-TATE>98%pH 4-4.5, 80°C, 20 min
90YDOTA-TOC96.2 ± 4.9% (manual)pH 4-4.5, 80°C, 20 min
177LuDOTA-TOC98.3 ± 0.6% (manual)pH 4-4.5, 80°C, 20 min
68GaDOTA-AngII>90%Sodium acetate (B1210297) buffer, heating
177LuDOTA-AngII>90%Sodium acetate buffer, heating

Experimental Protocols

Synthesis of a Functionalized DOTA Derivative: DOTA-NHS Ester

DOTA-NHS ester is a common bifunctional derivative used for conjugation to primary amines on biomolecules.

Materials:

  • DOTA-tris(tBu)ester

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Activation of the free carboxylic acid: Dissolve DOTA-tris(tBu)ester and NHS in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., DCC) to the solution and stir at room temperature for several hours to overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

  • Remove the solvent under reduced pressure.

  • Deprotection of the t-butyl esters: Treat the residue with a mixture of TFA and DCM for several hours at room temperature.

  • Remove the TFA and DCM by rotary evaporation.

  • Precipitate the DOTA-NHS ester product by adding cold diethyl ether.

  • Wash the precipitate with diethyl ether and dry under vacuum.

Conjugation of DOTA-NHS Ester to a Peptide

Materials:

  • DOTA-NHS ester

  • Peptide with a free primary amine (e.g., at the N-terminus or on a lysine (B10760008) side chain)

  • Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 8-9)

  • Diisopropylethylamine (DIPEA) (if using an organic solvent)

Procedure:

  • Dissolve the peptide in the chosen solvent. If using an aqueous buffer, ensure the pH is between 8 and 9 to facilitate the reaction with the primary amine.

  • Dissolve the DOTA-NHS ester in a small amount of anhydrous DMF.

  • Add the DOTA-NHS ester solution to the peptide solution. A molar excess of the DOTA-NHS ester is typically used.

  • If using an organic solvent, add DIPEA to act as a base.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the DOTA-peptide conjugate.

  • Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified fractions to obtain the final product.

Radiolabeling of a DOTA-Peptide Conjugate with 68Ga

Materials:

  • DOTA-peptide conjugate

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH ~4.5)

  • Heating block

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate dissolved in water or a suitable buffer.

  • Add the sodium acetate buffer to adjust the pH of the reaction mixture to approximately 3.5-4.5.

  • Add the 68GaCl3 eluate to the vial.

  • Incubation: Heat the reaction vial at 80-95°C for 10-20 minutes.

  • Quality Control: After incubation, perform quality control to determine the radiochemical purity. This is typically done using instant thin-layer chromatography (ITLC) or radio-HPLC.

  • The final product is typically used without further purification if the radiochemical purity is high (>95%).

Visualizations

Signaling Pathway of Somatostatin Receptor Targeted by DOTA-TATE

Somatostatin_Signaling Somatostatin Receptor Signaling Pathway DOTA_TATE DOTA-TATE SSTR2 Somatostatin Receptor 2 (SSTR2) DOTA_TATE->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Hormone Secretion Inhibition PKA->Secretion Leads to Ca_channel->Secretion Inhibition leads to K_channel->Secretion Activation leads to Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Leads to Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: DOTA-TATE binds to SSTR2, initiating downstream signaling.

Experimental Workflow: Synthesis of a DOTA-Peptide Conjugate

DOTA_Peptide_Synthesis_Workflow Workflow for DOTA-Peptide Conjugate Synthesis start Start synthesis Synthesize Peptide on Solid Support start->synthesis deprotection Selective Deprotection of Amine Group synthesis->deprotection conjugation Conjugate with DOTA-NHS Ester deprotection->conjugation cleavage Cleave from Resin and Global Deprotection conjugation->cleavage purification Purify by RP-HPLC cleavage->purification analysis Analyze by LC-MS and Lyophilize purification->analysis end DOTA-Peptide Conjugate analysis->end

Caption: Solid-phase synthesis of a DOTA-peptide conjugate.

Experimental Workflow: Radiolabeling and Quality Control

Radiolabeling_Workflow Workflow for Radiolabeling and Quality Control start Start elution Elute Radionuclide from Generator start->elution reaction_setup Prepare Reaction Mixture (DOTA-Peptide, Buffer) start->reaction_setup labeling Add Radionuclide and Heat elution->labeling reaction_setup->labeling qc Perform Quality Control (ITLC/Radio-HPLC) labeling->qc decision Radiochemical Purity > 95%? qc->decision end Ready for Use decision->end Yes repurify Repurify or Adjust Conditions decision->repurify No

References

The Cornerstone of Modern Imaging: A Technical Guide to DOTA Derivatives in PET and MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known as DOTA, and its derivatives have become indispensable tools in the advancement of molecular imaging. Their remarkable versatility in stably coordinating a wide array of metal ions has positioned them at the forefront of both Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) contrast agent development. This technical guide provides an in-depth exploration of the fundamental principles governing the use of DOTA derivatives in these powerful imaging modalities, with a focus on the practical aspects of their synthesis, characterization, and application.

Core Principles of DOTA in Medical Imaging

DOTA's efficacy stems from its pre-organized cage-like structure, which provides a high-affinity binding site for a variety of trivalent metal ions. This chelation process is central to its function in both PET and MRI.

For PET Imaging: DOTA serves as a bifunctional chelator. One functional end securely encapsulates a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The other end is covalently linked to a targeting moiety, such as a peptide or antibody, which directs the radiopharmaceutical to a specific biological target, like a receptor overexpressed on tumor cells. The high thermodynamic and kinetic stability of the DOTA-metal complex is crucial to prevent the release of the free radiometal in vivo, which would lead to non-specific signal and potential toxicity.

For MRI Applications: In MRI, DOTA is predominantly used to chelate the paramagnetic metal ion Gadolinium (Gd³⁺). The resulting Gd-DOTA complex enhances the contrast of MR images by increasing the relaxation rate of water protons in its vicinity. Similar to its role in PET, the macrocyclic structure of DOTA ensures a highly stable complex, minimizing the risk of toxic free Gd³⁺ release. The relaxivity of the Gd-DOTA complex, a measure of its efficiency in enhancing the relaxation rate, is a key parameter in the design of MRI contrast agents.

Quantitative Data for DOTA-Based Imaging Agents

The performance of DOTA-based imaging agents is characterized by several key quantitative parameters. The following tables summarize typical values for DOTA derivatives in PET and MRI applications.

Table 1: Radiolabeling Performance of ⁶⁸Ga-DOTA-Peptides

PeptideRadiolabeling Efficiency (%)Specific Activity (GBq/µmol)Reference
DOTA-TATE>95%120-185[1]
DOTA-TOC>95%39.6 (MBq/nmol)[2]
DOTA-RGD>90%8.7[3]
DOTA-M2pep>95%0.20-0.27 (MBq/µmol)[4]
DOTA-P5>95%2.8 (MBq/nmol)[5]
DOTA-P6>95%1.7 (MBq/nmol)[5]

Table 2: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

Metal Ionlog KReference
Ga³⁺21.3 - 26.0[6]
Lu³⁺22.4 - 29.3[7]
Y³⁺24.9[7]
Cu²⁺22.5[8]
Gd³⁺24.6 - 25.7[9]
In³⁺23.9[7]

Table 3: Relaxivity of Selected Gd-DOTA Based MRI Contrast Agents

Agentr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Field Strength (T)MediumReference
Gd-DOTA3.9-1.5Human Whole Blood[2]
Gd-DOTA3.4-3.0Human Whole Blood[2]
Gd-DOTA2.8-7.0Human Whole Blood[2]
G3-(Gd-DOTA)₂₄7.5333.0PBS[10]
G5-(Gd-DOTA)₉₆9.6483.0PBS[10]
G3-(Gd-DOTA)₂₄11.4443.0Serum[10]
G5-(Gd-DOTA)₉₆24703.0Serum[10]

Table 4: Biodistribution of ⁶⁸Ga-DOTATATE in Mice at 60 minutes post-injection (%ID/g)

Organ%ID/g (Mean ± SD)Reference
Blood0.29 ± 0.08[6]
Heart0.17 ± 0.04[6]
Lungs0.26 ± 0.05[6]
Liver0.45 ± 0.10[6]
Spleen0.18 ± 0.04[6]
Pancreas1.03 ± 0.21[6]
Stomach0.22 ± 0.06[6]
Intestines0.42 ± 0.11[6]
Kidneys15.8 ± 3.2[6]
Muscle0.15 ± 0.04[6]
Bone0.21 ± 0.05[6]
Tumor (AR42J)10.5 ± 2.5[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and application of DOTA-based imaging agents.

Synthesis of DOTA-NHS Ester

The N-hydroxysuccinimide (NHS) ester of DOTA is a common intermediate for conjugation to amine-containing biomolecules.

Materials:

  • DOTA (or a protected derivative like DOTA-tris(tBu)ester)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (for deprotection)

  • Diethyl ether

Procedure:

  • Activation: Dissolve DOTA-tris(tBu)ester, NHS, and DCC in anhydrous DCM.[11]

  • Stir the reaction mixture at room temperature for 15 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Remove the solvent under reduced pressure.

  • Deprotection: Dissolve the resulting DOTA-tris(tBu)ester-mono-NHS in a mixture of DCM and TFA.[12]

  • Stir at room temperature for approximately 12 hours.[12]

  • Remove the solvents by rotary evaporation.

  • Wash the product with anhydrous diethyl ether to yield the DOTA-NHS ester.[12]

Conjugation of DOTA-NHS Ester to a Peptide

Materials:

  • DOTA-NHS ester

  • Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) side chain)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0.[7]

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the peptide in the conjugation buffer.

  • Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO or DMF immediately before use.[7]

  • Add a 10- to 50-fold molar excess of the DOTA-NHS ester stock solution to the peptide solution while gently vortexing.[7]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Stop the reaction by adding the quenching buffer.[7]

  • Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified product and store at -20°C or below.

Radiolabeling of DOTA-Peptide with ⁶⁸Ga

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-peptide conjugate (e.g., DOTATATE)

  • Sterile, metal-free water

  • Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Sterile saline

  • Quality control equipment (radio-TLC or radio-HPLC)

Procedure:

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Setup: In a sterile reaction vial, dissolve 10-50 µg of the DOTA-peptide in sterile water.[13]

  • Add the buffer to adjust the final pH to 3.5-4.5 after the addition of the ⁶⁸Ga solution.[13]

  • Labeling Reaction: Add the ⁶⁸Ga eluate to the buffered peptide solution.

  • Heat the reaction mixture at 95°C for 5-15 minutes.[1]

  • Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the ⁶⁸Ga-DOTA-peptide with a small volume of 50% ethanol.

  • Formulation: Dilute the eluted product with sterile saline for injection.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for clinical use.[14]

In Vitro Serum Stability Assay

Procedure:

  • Incubate the purified radiolabeled peptide in fresh human or animal serum at 37°C.[13]

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.[13]

  • Stop enzymatic degradation by adding an equal volume of cold acetonitrile (B52724) to precipitate the serum proteins.[13]

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

In Vitro Cell Binding and Internalization Assay

Procedure:

  • Plate cells expressing the target receptor in multi-well plates.

  • Add a known concentration of the radiolabeled DOTA-peptide to the cells and incubate at 37°C for various time points.

  • Total Binding: Wash the cells with ice-cold buffer to remove unbound radioactivity and measure the cell-associated radioactivity.

  • Internalization: To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand before measuring the radioactivity remaining within the cells.

  • Specificity: Perform a parallel experiment with a large molar excess of the non-radiolabeled ("cold") peptide to determine non-specific binding.

In Vivo PET Imaging Protocol in Mice

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Administer a defined activity of the ⁶⁸Ga-DOTA-peptide (typically 5-10 MBq) via tail vein injection.

  • Acquire dynamic or static PET images at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • A low-dose CT scan is typically acquired for attenuation correction and anatomical co-registration.[1]

  • Analyze the images to determine the tracer uptake in the tumor and various organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the use of DOTA derivatives.

Chelation cluster_reactants Reactants cluster_product Product DOTA_Derivative DOTA Derivative DOTA_Complex Stable DOTA-Metal Complex DOTA_Derivative->DOTA_Complex Chelation Metal_Ion Metal Ion (e.g., Ga³⁺, Gd³⁺) Metal_Ion->DOTA_Complex

Caption: DOTA derivative chelating a metal ion to form a stable complex.

PET_Agent_Workflow A Synthesis of DOTA-NHS Ester B Conjugation to Targeting Peptide A->B C Purification of DOTA-Peptide B->C D Radiolabeling with Positron Emitter (e.g., ⁶⁸Ga) C->D E Final Purification (e.g., SPE) D->E F Quality Control (HPLC, TLC) E->F G In Vivo PET Imaging F->G

Caption: General workflow for the production of a DOTA-based PET agent.

MRI_Agent_Targeting Gd_DOTA_Peptide Gd-DOTA-Peptide (Contrast Agent) Receptor Cell Surface Receptor (Overexpressed on Tumor Cell) Gd_DOTA_Peptide->Receptor Binding MRI_Signal Enhanced MRI Signal Gd_DOTA_Peptide->MRI_Signal Generates Tumor_Cell Tumor Cell Receptor->Tumor_Cell Located on

Caption: Targeted delivery of a Gd-DOTA-peptide to a tumor cell receptor.

Conclusion

DOTA and its derivatives represent a powerful and versatile platform for the development of advanced imaging agents for PET and MRI. Their robust chelation chemistry, coupled with the ability to be conjugated to a wide range of targeting biomolecules, has enabled significant progress in the non-invasive diagnosis and characterization of disease. A thorough understanding of the principles outlined in this guide, from the fundamental chemistry to detailed experimental protocols, is essential for researchers and developers seeking to harness the full potential of this remarkable class of molecules in the future of medicine.

References

Methodological & Application

Application Note: Protocol for Radiolabeling with Azido-mono-amide-DOTA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the radiolabeling of Azido-mono-amide-DOTA, a bifunctional chelator, and its subsequent conjugation to a targeting biomolecule. This system utilizes the robust chelating properties of the DOTA macrocycle for sequestering radiometals, such as Gallium-68 (⁶⁸Ga), and the bioorthogonal reactivity of an azide (B81097) group for covalent attachment to biomolecules.

The workflow is a two-stage process:

  • Radiolabeling: The DOTA macrocycle is complexed with a positron-emitting radionuclide, ⁶⁸Ga, eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Conjugation: The resulting radiolabeled complex, [⁶⁸Ga]Ga-Azido-mono-amide-DOTA, is then conjugated to a targeting molecule (e.g., peptide, antibody, or small molecule) functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][]

This "click chemistry" approach is highly efficient, specific, and occurs under mild conditions, making it ideal for use with sensitive biological molecules.[1][3][] The resulting radiolabeled biomolecule can be used for in vivo imaging with Positron Emission Tomography (PET). Gallium-68 is particularly well-suited for PET due to its short half-life (68 minutes) and convenient availability from a generator system.[5][6]

Experimental Workflow Diagram

The overall process from radionuclide elution to the final radiolabeled conjugate is depicted below.

G cluster_0 Part 1: Radiolabeling cluster_1 Part 2: Bio-conjugation (SPAAC) gen 68Ge/68Ga Generator elute Elute 68GaCl3 (0.1 M HCl) gen->elute purify Cation Exchange Purification elute->purify labeling Labeling Reaction (95°C, 10 min) purify->labeling labeled_azide [68Ga]Ga-Azido- mono-amide-DOTA labeling->labeled_azide spaac SPAAC Reaction (37°C, 15 min) labeled_azide->spaac dbco_peptide DBCO-functionalized Biomolecule dbco_peptide->spaac final_product [68Ga]Ga-DOTA-Conjugate (Final Radiopharmaceutical) spaac->final_product qc Quality Control (HPLC, TLC) final_product->qc

Caption: Experimental workflow for ⁶⁸Ga-labeling and SPAAC conjugation.

Materials and Reagents

  • Precursor: this compound (e.g., Macrocyclics, Catalog No. B-288)

  • Radionuclide: ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)

  • Reagents for Labeling:

    • 0.1 M Hydrochloric Acid (HCl), trace metal grade

    • Sodium Acetate (B1210297) (NaOAc) buffer, 1 M, pH 4.5, metal-free

    • Ethanol (B145695), absolute

    • Sterile Water for Injection (WFI)

  • Reagents for Conjugation:

    • DBCO-functionalized biomolecule of interest

    • Phosphate-buffered saline (PBS), pH 7.4, azide-free

  • Purification Supplies:

    • Cation-exchange cartridge (e.g., SCX)

    • C18 Solid Phase Extraction (SPE) cartridge

  • Quality Control:

    • Instant Thin-Layer Chromatography (ITLC) strips

    • Radio-High Performance Liquid Chromatography (radio-HPLC) system

    • Mobile phases for chromatography (e.g., 1 M ammonium (B1175870) acetate/methanol mixtures)

Experimental Protocols

4.1. Protocol 1: ⁶⁸Ga Radiolabeling of this compound

This protocol details the manual preparation of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA. Automated synthesis modules can also be adapted for this procedure.[7][8]

  • Generator Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.[5]

    • Pass the eluate through a pre-conditioned cation-exchange (SCX) cartridge. This step concentrates the ⁶⁸Ga and removes ⁶⁸Ge breakthrough and metallic impurities.[7]

    • Wash the SCX cartridge with 5 mL of sterile WFI.

    • Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with 0.5 mL of 5 M NaCl/0.1 M HCl solution directly into the reaction vial.[5][6]

  • Labeling Reaction:

    • In a sterile reaction vial, prepare a solution containing 10-20 nmol of this compound dissolved in 400 µL of 1 M sodium acetate buffer (pH 4.5).[5]

    • Add the eluted ⁶⁸Ga³⁺ solution from the previous step to the reaction vial. The final pH should be between 3.5 and 4.5.[9]

    • Gently vortex the mixture and incubate at 95°C for 10 minutes in a shielded dry bath.[10]

  • Purification of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA:

    • After incubation, cool the reaction vial to room temperature.

    • Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile WFI.

    • Load the reaction mixture onto the C18 cartridge. The radiolabeled product will be retained.

    • Wash the cartridge with 10 mL of sterile WFI to remove unlabeled ⁶⁸Ga and other hydrophilic impurities.

    • Elute the purified [⁶⁸Ga]Ga-Azido-mono-amide-DOTA with 0.5 mL of 50% ethanol in WFI into a sterile vial.

4.2. Protocol 2: SPAAC Conjugation

This protocol describes the conjugation of the radiolabeled azide to a DBCO-functionalized biomolecule.

  • Reaction Setup:

    • In a sterile vial, add the purified [⁶⁸Ga]Ga-Azido-mono-amide-DOTA solution (from Protocol 1, Step 3).

    • Add the DBCO-functionalized biomolecule (typically 2-4 fold molar excess over the azide) dissolved in azide-free PBS (pH 7.4).[11][12] The final reaction volume should be kept minimal to ensure efficient reaction kinetics.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15-30 minutes.[13] Reaction times may vary depending on the specific biomolecule and concentrations used. For some systems, incubation at room temperature for 2-4 hours may be sufficient.[11][12]

  • Purification of the Final Conjugate (Optional):

    • Depending on the downstream application and required purity, the final product can be purified using size-exclusion chromatography or HPLC to remove unreacted [⁶⁸Ga]Ga-Azido-mono-amide-DOTA.

Quality Control

Quality control is essential to ensure the identity, purity, and stability of the final radiopharmaceutical.

ParameterMethodAcceptance CriteriaTypical ResultReference
Radiochemical Purity (RCP) Radio-ITLC or Radio-HPLC≥ 95%> 99%[10][14][15]
pH pH-indicator strips5.0 - 7.5~7.0[14][16]
Radionuclidic Purity Gamma Spectroscopy⁶⁸Ga > 99.9%> 99.9%[10]
⁶⁸Ge Breakthrough Gamma Spectroscopy< 0.001%< 0.001%[14]
Sterility Direct InoculationSterilePass[14][16]
Endotoxin Level LAL Test< 17.5 EU/mL< 17.5 EU/mL[14][16]

Radio-HPLC Method:

  • Column: Reversed-phase C18

  • Mobile Phase: Gradient of water (0.1% TFA) and acetonitrile (B52724) (0.1% TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector in series with a radioactivity detector.

Signaling Pathway and Reaction Diagram

The chemical transformation during the radiolabeling and conjugation process is illustrated below.

G cluster_labeling Radiolabeling cluster_spaac SPAAC Conjugation DOTA_Azide This compound Labeled_Azide [68Ga]Ga-DOTA-Azide DOTA_Azide->Labeled_Azide 95°C, pH 4.5 Ga68 68Ga³⁺ Ga68->Labeled_Azide Final_Product [68Ga]Ga-DOTA-Conjugate Labeled_Azide->Final_Product DBCO_Peptide DBCO-Biomolecule DBCO_Peptide->Final_Product 37°C, pH 7.4

Caption: Chemical reaction scheme for ⁶⁸Ga-labeling and SPAAC.

Summary of Quantitative Data

The efficiency and quality of the radiolabeling process are summarized in the table below, with typical values derived from protocols for similar DOTA-conjugated compounds.

ParameterValueConditionsNotes
Radiochemical Yield (Labeling) > 95%10-20 nmol precursor, 95°C, 10 minYield is dependent on precursor amount and reaction conditions.[17]
Radiochemical Purity (Post-SPE) > 99%After C18 purificationHPLC and/or ITLC determination.[10][15]
Specific Activity 1200-1850 MBq/nmolDependent on ⁶⁸Ga activity and precursor amountHigh specific activity is crucial for receptor-based imaging.[10]
SPAAC Conversion Efficiency ~95%37°C, 15 minConversion can be near-quantitative with optimized conditions.[18]
Total Synthesis Time 25-35 minutesFrom generator elution to final productIncludes labeling, purification, and conjugation steps.[10][17]

References

Application Notes and Protocols: Azido-mono-amide-DOTA in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-mono-amide-DOTA is a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, essential for chelating radiometals, and an azide (B81097) group, which enables covalent attachment to biomolecules via copper-free click chemistry. This approach, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a significant advantage over traditional copper-catalyzed methods by eliminating the cytotoxic copper catalyst, making it ideal for use with sensitive biological systems.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in copper-free click chemistry for the labeling of biomolecules, such as peptides and antibodies, for imaging and therapeutic applications.

Key Applications

  • Radiolabeling of Peptides and Antibodies: this compound is widely used to introduce a chelating agent to peptides and antibodies for subsequent radiolabeling with diagnostic or therapeutic radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Actinium-225 (²²⁵Ac).[5][6][7]

  • Targeted Drug Delivery: The specific and bioorthogonal nature of copper-free click chemistry allows for the precise conjugation of drug molecules to targeting vectors functionalized with this compound.[4]

  • Multimodal Imaging Agents: This chelator can be incorporated into systems that also feature other imaging modalities, such as fluorescent dyes, creating dual-labeled probes for comprehensive biological studies.[8][9]

Chemical Properties

PropertyValueReference
Chemical Name 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide)--INVALID-LINK--[10]
Molecular Formula C₁₉H₃₄N₈O₇--INVALID-LINK--[10]
Molecular Weight 498.52 g/mol --INVALID-LINK--[10]
Protected Form This compound-tris(t-Bu ester)--INVALID-LINK--[11]
Molecular Formula (Protected) C₃₁H₅₈N₈O₇--INVALID-LINK--[11]
Molecular Weight (Protected) 654.84 g/mol --INVALID-LINK--[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cyclooctyne-Modified Peptide

This protocol describes the conjugation of this compound to a peptide that has been pre-functionalized with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • Cyclooctyne-modified peptide (e.g., DBCO-peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve Reagents:

    • Dissolve the cyclooctyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to create a 10-20 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and analytical HPLC.

G Workflow for DOTA Conjugation via Copper-Free Click Chemistry cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Peptide Cyclooctyne-Modified Peptide in PBS Mix Combine Peptide and DOTA Solutions Peptide->Mix DOTA This compound in DMSO DOTA->Mix Incubate Incubate at RT or 4°C (2-12 hours) Mix->Incubate HPLC Purify by RP-HPLC Incubate->HPLC Characterize Analyze by MS and Analytical HPLC HPLC->Characterize Final_Product Lyophilized DOTA-Peptide Characterize->Final_Product

Caption: Workflow for DOTA Conjugation.

Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the radiolabeling of the purified DOTA-peptide conjugate with ⁶⁸Ga.

Materials:

  • DOTA-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add 10-50 µg of the DOTA-peptide conjugate dissolved in metal-free water.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

    • Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.

  • Incubation:

    • Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

G Radiolabeling Workflow with ⁶⁸Ga Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸Ga with 0.1 M HCl Generator->Elution Reaction_Vial Combine in Reaction Vial (pH 3.5-4.5) Elution->Reaction_Vial DOTA_Peptide DOTA-Peptide Conjugate DOTA_Peptide->Reaction_Vial Buffer Sodium Acetate Buffer Buffer->Reaction_Vial Heating Incubate at 95°C (5-15 min) Reaction_Vial->Heating QC Quality Control (Radio-TLC/HPLC) Heating->QC Final_Product [⁶⁸Ga]Ga-DOTA-Peptide (>95% Purity) QC->Final_Product

Caption: ⁶⁸Ga Radiolabeling Workflow.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the conjugation and radiolabeling processes.

ParameterTypical ValueNotes
Conjugation Reaction Time 2 - 12 hoursDependent on the reactivity of the cyclooctyne and concentration.
Conjugation Temperature 4 - 25 °CMilder conditions are preferred for sensitive biomolecules.
Molar Excess of DOTA 1.5 - 5 foldA slight excess ensures complete reaction of the peptide.
Conjugation Yield > 85%Typically high for SPAAC reactions.
Radiolabeling Time 5 - 15 minutesFor ⁶⁸Ga at elevated temperatures.
Radiolabeling Temperature 95 °CFor ⁶⁸Ga. Other radionuclides may require different temperatures.[12]
Radiochemical Purity > 95%Generally achieved without the need for post-labeling purification.
Specific Activity > 1 GBq/nmolFor ⁶⁸Ga, dependent on the amount of peptide and radioactivity used.[12]

Signaling Pathway Visualization

While this compound is a tool for creating probes and does not directly participate in signaling pathways, the resulting radiolabeled bioconjugates are designed to target specific pathways. For example, a radiolabeled peptide targeting a G-protein coupled receptor (GPCR) would initiate a downstream signaling cascade upon binding.

G Targeted Radiopharmaceutical Action at a GPCR Radioligand [⁶⁸Ga]Ga-DOTA-Peptide Receptor GPCR Radioligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR Signaling Pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inactive reagents, incorrect stoichiometry, low pH.Check the quality of reagents. Increase the molar excess of this compound. Ensure reaction pH is ~7.4.
Low Radiochemical Purity Presence of competing metal ions, incorrect pH.Use metal-free water and vials. Ensure the pH of the reaction is optimal for the specific radionuclide.
Multiple Products in Mass Spec Oxidation of the peptide, side reactions.Degas solutions and perform the reaction under an inert atmosphere (e.g., argon). Optimize reaction time.
Poor Specific Activity Low amount of radioactivity, high peptide mass.Increase the amount of radionuclide used. Reduce the amount of DOTA-peptide conjugate.

Conclusion

This compound is a versatile and efficient tool for the development of bioconjugates for research and clinical applications. The use of copper-free click chemistry provides a robust and biocompatible method for attaching this chelator to a wide range of biomolecules. The protocols and data presented here serve as a guide for researchers to successfully implement this technology in their own work.

References

Application Notes and Protocols for Azido-mono-amide-DOTA in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azido-mono-amide-DOTA, a bifunctional chelator, in the development of targeted Positron Emission Tomography (PET) imaging agents. The integration of an azide (B81097) functional group allows for efficient and site-specific conjugation to targeting biomolecules via "click chemistry," while the DOTA macrocycle enables stable chelation of positron-emitting radionuclides.

Introduction to this compound

This compound is a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It serves as a bifunctional chelator, designed for the straightforward synthesis of radiopharmaceuticals. One of the carboxylic acid arms of the DOTA cage is modified with an azido-containing linker, making it readily available for covalent attachment to a variety of targeting molecules, such as peptides, antibodies, or small molecules, that have been functionalized with an alkyne group. This conjugation is most commonly achieved through the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The remaining three carboxylic acid groups of the DOTA macrocycle are available for the stable coordination of trivalent radiometals, most notably Gallium-68 (⁶⁸Ga) for PET imaging.[3] The resulting radiolabeled bioconjugates can be used to non-invasively visualize and quantify the expression of specific molecular targets in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.

Applications in PET Imaging

The primary application of this compound is in the development of targeted PET radiopharmaceuticals. A prominent example is in the imaging of neuroendocrine tumors (NETs), which often overexpress somatostatin (B550006) receptors (SSTRs).[4] By conjugating this compound to a somatostatin analog, such as octreotide (B344500) or octreotate, a PET tracer can be created that specifically binds to SSTRs on the surface of NET cells. Upon radiolabeling with ⁶⁸Ga, these tracers, like [⁶⁸Ga]Ga-DOTA-TOC and [⁶⁸Ga]Ga-DOTA-TATE, have become invaluable clinical tools for the management of NET patients.[3]

Beyond neuroendocrine tumors, this technology can be adapted to target a wide array of other biological markers by simply changing the targeting molecule conjugated to the this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and evaluation of ⁶⁸Ga-labeled DOTA-peptide conjugates for PET imaging.

Table 1: Radiolabeling and Quality Control Parameters

ParameterTypical ValueMethod of Analysis
Radiochemical Purity>95%Radio-HPLC, Radio-TLC
Molar Activity30-50 GBq/µmolCalculated from total activity and peptide amount
pH of Final Formulation4.5 - 7.5pH meter or pH strips
Filter IntegrityPassBubble point test
SterilitySterileStandard sterility testing
Endotoxin Level< 17.5 EU/VLimulus Amebocyte Lysate (LAL) test

Table 2: Preclinical Biodistribution of a ⁶⁸Ga-DOTA-Somatostatin Analog in Healthy Rodents (1-hour post-injection)

OrganPercent Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.4
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver3.5 ± 0.8
Spleen4.2 ± 1.1
Pancreas12.8 ± 2.5[5]
Kidneys11.9 ± 1.9[6]
Adrenal Glands0.9 ± 0.2[5]
Muscle0.5 ± 0.1
Bone0.7 ± 0.2

Table 3: In Vivo Tumor Uptake of a ⁶⁸Ga-DOTA-Somatostatin Analog in a Neuroendocrine Tumor Xenograft Model

ParameterValue
Tumor Uptake (1-hour p.i.)8 - 15 %ID/g
Tumor-to-Muscle Ratio (1-hour p.i.)16 - 30
Tumor-to-Blood Ratio (1-hour p.i.)5 - 10

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Peptide via CuAAC (Click Chemistry)

This protocol describes the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition reaction to conjugate this compound to a peptide containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Degassed, deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

  • HPLC system for purification and analysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in degassed, deionized water or a suitable buffer. For example:

      • This compound: 10 mM

      • Alkyne-modified peptide: 10 mM

      • CuSO₄: 20 mM

      • Sodium ascorbate: 100 mM (prepare fresh)

      • THPTA/TBTA: 50 mM

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide to the desired final concentration (e.g., 1 mM).

    • Add a 1.2 to 1.5 molar excess of this compound.

    • Add the copper-ligand complex. A pre-mixed solution of CuSO₄ and THPTA/TBTA in a 1:5 molar ratio is recommended. The final concentration of CuSO₄ in the reaction mixture should be around 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.

  • Monitoring and Purification:

    • Monitor the reaction progress by analytical HPLC or LC-MS.

    • Once the reaction is complete, purify the DOTA-peptide conjugate using preparative HPLC.

  • Product Characterization:

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the purified conjugate and store at -20°C or below.

Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the manual radiolabeling of the DOTA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • DOTA-peptide conjugate

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol (B145695) for cartridge elution (if applicable)

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Preparation:

    • In a sterile reaction vial, dissolve 10-50 µg of the DOTA-peptide conjugate in a small volume of sterile water.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5. The final reaction volume should be kept low (e.g., 0.5-1 mL).

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.

    • Gently mix and heat the reaction mixture at 95°C for 5-15 minutes.

  • Purification (Optional but Recommended):

    • After cooling the reaction mixture to room temperature, it can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

    • Condition the C18 cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-peptide with a small volume of 50% ethanol in water.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

    • Measure the pH of the final formulation.

    • Perform a filter integrity test on the sterile filter used for the final product.

Visualizations

G cluster_ligand Ligand Binding and Internalization cluster_signaling Downstream Signaling Cascade ⁶⁸Ga-DOTA-Peptide ⁶⁸Ga-DOTA-Peptide SSTR Somatostatin Receptor (SSTR) ⁶⁸Ga-DOTA-Peptide->SSTR Binding Internalization Internalization SSTR->Internalization Receptor-mediated endocytosis Gi Gi SSTR->Gi Activates Intracellular Trapping of ⁶⁸Ga Intracellular Trapping of ⁶⁸Ga Internalization->Intracellular Trapping of ⁶⁸Ga PET Scanner PET Scanner Intracellular Trapping of ⁶⁸Ga->PET Scanner Positron Emission & Detection AC AC Gi->AC Inhibits MAPK Pathway MAPK Pathway Gi->MAPK Pathway Modulates cAMP cAMP AC->cAMP Decreases production PKA PKA cAMP->PKA Inhibits Cell Growth & Proliferation Cell Growth & Proliferation PKA->Cell Growth & Proliferation Inhibits MAPK Pathway->Cell Growth & Proliferation Inhibits

Caption: Somatostatin Receptor Signaling Pathway Targeted by ⁶⁸Ga-DOTA-Peptides.

Caption: Experimental Workflow for Developing this compound-based PET Tracers.

References

Application Notes and Protocols: Azido-mono-amide-DOTA and Bioorthogonal Chemistry for Tumor Pre-targeting Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor pre-targeting is a multi-step strategy designed to enhance the efficacy and safety of radionuclide-based cancer imaging and therapy.[1][2] Unlike conventional radioimmunotherapy where a radionuclide is directly attached to a monoclonal antibody (mAb), pre-targeting separates the tumor-targeting step from the delivery of the radioactive payload.[3] This approach circumvents the limitations imposed by the slow pharmacokinetics of intact antibodies, leading to significantly improved tumor-to-background ratios, earlier imaging time points, and a reduced radiation dose to healthy, non-target tissues.[4][5]

The success of modern pre-targeting hinges on bioorthogonal chemistry—a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[4][6] Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) is the most prominent for in vivo applications due to its exceptionally rapid reaction kinetics, which are orders of magnitude faster than other click reactions.[7][8][9][10]

In this strategy, a TCO-modified mAb is administered first, allowing it to accumulate at the tumor site and clear from circulation. Subsequently, a small, fast-clearing molecule carrying a tetrazine moiety and a DOTA chelator complexed with a radionuclide is injected. This radiolabeled tetrazine rapidly finds and "clicks" with the TCO-tagged antibody at the tumor, forming a stable covalent bond and concentrating the radioactivity at the site of disease.[4][7]

The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a critical component, capable of stably chelating a wide array of medically relevant radiometals for both imaging (e.g., Gallium-68 for PET) and therapy (e.g., Lutetium-177, Yttrium-90 for radionuclide therapy).[3][11][12] Bifunctional DOTA derivatives, such as Azido-mono-amide-DOTA, are designed for conjugation to biomolecules.[13] While the azide (B81097) group in this compound is suitable for strain-promoted azide-alkyne cycloaddition (SPAAC), the IEDDA reaction is generally preferred for in vivo pre-targeting due to its superior speed.[8] Therefore, these notes will focus on the widely adopted TCO-tetrazine IEDDA platform, which represents the current state-of-the-art in pre-targeting.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Delivery & Ligation cluster_outcome Outcome mAb_TCO Antibody-TCO Conjugate Blood Bloodstream mAb_TCO->Blood 1b. Circulation Tumor Tumor Cells (Antigen-Positive) Lu_DOTA_Tz Radiolabeled (e.g., ¹⁷⁷Lu)-DOTA-Tetrazine Tumor->Lu_DOTA_Tz 2d. In Vivo Click Reaction (IEDDA) Imaging High-Contrast Imaging (SPECT/PET) Tumor->Imaging Therapy Targeted Radionuclide Therapy Tumor->Therapy Blood->Tumor 1c. Accumulation at Tumor Site NonTarget Non-Target Organs (e.g., Kidney, Liver) Blood->NonTarget 1d. Clearance from Non-Target Tissues injection1 Intravenous Injection injection1->mAb_TCO 1a Blood2 Bloodstream Lu_DOTA_Tz->Blood2 2b. Rapid Circulation injection2 Intravenous Injection (24-72h later) injection2->Lu_DOTA_Tz 2a Blood2->Tumor 2c. Tumor Localization Blood2->NonTarget 2e. Rapid Clearance of Unbound Radiotracer

Caption: General workflow of a two-step tumor pre-targeting strategy using bioorthogonal chemistry.

Quantitative Data

The choice of bioorthogonal reaction is critical for successful in vivo pre-targeting. The IEDDA reaction between TCO and tetrazine is significantly faster than other common click chemistry reactions, ensuring efficient ligation at low reactant concentrations in a biological environment.[8][9]

Table 1: Comparison of Common Bioorthogonal "Click" Reactions.

Feature Tetrazine-TCO Ligation (IEDDA) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** 800 - 30,000+[8] ~1[8] 10 - 10⁴[8]
Biocompatibility Excellent (catalyst-free)[8] Excellent (catalyst-free) Limited in vivo due to copper cytotoxicity[1][8]

| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | Requires copper(I) catalyst |

Biodistribution studies in preclinical tumor models demonstrate the high tumor uptake and low background signal achieved with the pre-targeting approach. The data below is compiled from studies using a TCO-modified antibody and various ¹⁷⁷Lu-labeled DOTA-tetrazine probes in mice bearing LS174T colorectal tumor xenografts.

Table 2: Representative Biodistribution of ¹⁷⁷Lu-DOTA-Tetrazine Probes in Pre-targeted LS174T Tumor-Bearing Mice (% Injected Dose per Gram, %ID/g).

Probe / Time Post-Injection Tumor Blood Liver Kidneys Reference
[¹⁷⁷Lu]Lu-DOTA-PEG₁₁-Tz (Probe 4) at 3h 5.8 ± 0.6 0.3 ± 0.1 0.8 ± 0.2 1.9 ± 0.3 [14][15]
[¹⁷⁷Lu]Lu-DOTA-C₆-Tz (Probe 1a) at 3h 2.1 ± 0.4 0.2 ± 0.1 4.2 ± 0.7 1.9 ± 0.3 [14][15]
[¹⁷⁷Lu]Lu-DOTA-C₁₁-Tz (Probe 1b) at 3h 0.6 ± 0.1 0.1 ± 0.0 2.3 ± 0.4 0.8 ± 0.2 [14][15]

| [¹⁷⁷Lu]Lu-DOTA-Tz (Probe 2) at 3h | 4.6 ± 0.4 | 0.2 ± 0.0 | 2.9 ± 0.2 | 2.3 ± 0.2 |[14][15] |

Data presented as mean ± standard deviation.

Table 3: Key Performance Ratios from Preclinical Studies.

Pre-targeting System Time Point Tumor-to-Blood Ratio Tumor-to-Muscle Ratio Reference
huA33-TCO / ¹⁷⁷Lu-DOTA-PEG₇-Tz (Colorectal Cancer Model) 120 h ~33 : 1 Not Reported [16]
CC49-TCO / ¹¹¹In-DOTA-Tz (Colorectal Cancer Model) 3 h Not Reported 13 : 1 [4]

| Anti-CEA bsAb / ¹⁷⁷Lu-DOTA (Pre-targeting with bispecific Ab) | Not Specified | 199 : 1 | Not Reported |[17] |

Experimental Protocols

Protocol 1: Preparation of Antibody-TCO Conjugate

This protocol describes a general method for conjugating a trans-cyclooctene (TCO) moiety to a monoclonal antibody via an N-hydroxysuccinimide (NHS) ester reaction targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free).

  • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • PD-10 desalting columns or similar size-exclusion chromatography system.

  • UV-Vis Spectrophotometer.

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2-10 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Prepare a stock solution of TCO-PEGn-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted TCO-NHS ester and byproducts by purifying the reaction mixture using a PD-10 desalting column, eluting with PBS.

    • Collect the fractions containing the purified antibody-TCO conjugate.

  • Characterization:

    • Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the degree of labeling (molar ratio of TCO to mAb) if the TCO derivative has a distinct UV absorbance or by using MALDI-TOF mass spectrometry.

  • Storage: Store the purified antibody-TCO conjugate at 4°C for short-term use or at -80°C for long-term storage.

G mAb 1. Prepare Antibody (e.g., 5 mg/mL in PBS) tco 2. Add TCO-NHS Ester (10-fold molar excess) mAb->tco react 3. Incubate (1h, Room Temp) tco->react purify 4. Purify (Size-Exclusion Chromatography) react->purify qc 5. Characterize (UV-Vis, Mass Spec) purify->qc final Antibody-TCO Conjugate qc->final

Caption: Workflow for the conjugation of a TCO moiety to a monoclonal antibody.
Protocol 2: Radiolabeling of DOTA-Tetrazine with Lutetium-177

This protocol provides a method for radiolabeling a DOTA-functionalized tetrazine probe with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).[3][14][15]

Materials:

  • DOTA-PEGn-Tetrazine probe.

  • ¹⁷⁷LuCl₃ in HCl solution.

  • Ammonium acetate (B1210297) or sodium acetate buffer (0.1-1.0 M, pH 5.0-5.5).

  • Gentisic acid solution (e.g., 20 mg/mL, as a radioprotectant).

  • DTPA solution (10 mM, as a quenching agent).

  • Heating block or thermomixer.

  • Radio-TLC or Radio-HPLC system for quality control.

Procedure:

  • Reaction Setup:

    • In a sterile, reaction vial, combine the DOTA-tetrazine probe (e.g., 5-10 nmol) with the acetate buffer.

    • Add the desired activity of ¹⁷⁷LuCl₃ to the vial. The final reaction volume should be kept low (e.g., 20-100 µL) to maintain high reactant concentrations.

  • Labeling Reaction:

    • Incubate the reaction mixture at 60-95°C for 5-30 minutes.[14][18] Optimal time and temperature may vary depending on the specific DOTA-tetrazine conjugate.

  • Quenching and Stabilization:

    • After incubation, allow the mixture to cool to room temperature.

    • Add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

    • Add gentisic acid to prevent radiolysis, particularly for high-activity preparations.[14]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95% for in vivo use.[15]

  • Formulation for Injection:

    • Dilute the final reaction mixture with sterile 0.9% saline to the desired volume for injection. The solution can be passed through a 0.22 µm sterile filter.

G reagents 1. Combine Reagents (DOTA-Tz, ¹⁷⁷LuCl₃, Acetate Buffer) heat 2. Incubate (15 min, 90°C) reagents->heat quench 3. Quench & Stabilize (Add DTPA & Gentisic Acid) heat->quench qc 4. Quality Control (Radio-HPLC/TLC) quench->qc final >95% Pure ¹⁷⁷Lu-DOTA-Tz qc->final

Caption: Workflow for the radiolabeling of a DOTA-tetrazine probe with Lutetium-177.
Protocol 3: In Vivo Pre-targeting Biodistribution Study

This protocol outlines a typical biodistribution study in a tumor xenograft mouse model to evaluate the efficacy of the pre-targeting system.[3][14]

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous LS174T xenografts).

  • Prepared and purified Antibody-TCO conjugate.

  • Radiolabeled ¹⁷⁷Lu-DOTA-Tetrazine, formulated for injection.

  • Anesthesia, surgical tools, and a gamma counter.

Procedure:

  • Animal Model: Use mice with well-established subcutaneous tumors (e.g., 100-200 mm³). Randomize animals into groups for different time points.

  • Step 1 Injection (Targeting):

    • Administer a defined dose of the Antibody-TCO conjugate (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.[14]

  • Accumulation and Clearance Period:

    • Allow the Antibody-TCO conjugate to circulate, accumulate at the tumor, and clear from the blood. This period is typically 24 to 72 hours.[3]

  • Step 2 Injection (Delivery):

    • After the defined interval, administer a dose of the ¹⁷⁷Lu-DOTA-Tetrazine probe (e.g., 0.5-1.0 MBq, 5-10 nmol) via intravenous injection.[14]

  • Biodistribution Analysis:

    • At predetermined time points post-injection of the radiotracer (e.g., 1, 3, 24, 48 hours), euthanize a group of mice.

    • Collect blood via cardiac puncture.

    • Dissect key organs and tissues (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, alongside standards prepared from the injectate.

  • Data Analysis:

    • Calculate the radioactivity uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.

Conclusion and Future Perspectives

Pre-targeting strategies utilizing bioorthogonal click chemistry, particularly the IEDDA reaction, represent a significant advancement in the field of targeted radionuclide imaging and therapy. By uncoupling the targeting vector from the radionuclide, this approach enhances imaging contrast and the therapeutic index.[19] The modularity of the system, enabled by bifunctional chelators like DOTA derivatives, allows for the use of a single antibody conjugate with a variety of radionuclides for diagnostic (theranostic) and therapeutic applications.[11]

The first-in-human demonstration of click chemistry highlights the clinical translatability of this technology.[20] Future research will likely focus on optimizing the pharmacokinetics of both the antibody conjugate and the radiolabeled probe, exploring novel targeting vectors beyond antibodies, and expanding the arsenal (B13267) of therapeutic radionuclides to include alpha-emitters like Actinium-225 for enhanced cancer cell killing.[20][21]

References

Application of Azido-mono-amide-DOTA in Targeted Radionuclide Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a significant advancement in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. A critical component of a successful TRT agent is the bifunctional chelator, which stably binds a therapeutic radionuclide and provides a reactive moiety for conjugation to a tumor-targeting vector. Azido-mono-amide-DOTA (AMA-DOTA) has emerged as a versatile and highly efficient bifunctional chelator for the development of next-generation radiopharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound in TRT. The azide (B81097) functional group of AMA-DOTA allows for its conjugation to targeting molecules, such as peptides, antibodies, and small molecules, through bioorthogonal "click chemistry." This approach offers several advantages, including high reaction yields, mild reaction conditions, and exceptional specificity, making it an ideal strategy for the construction of complex radiopharmaceutical conjugates.[1][2][3]

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is renowned for its ability to form highly stable complexes with a variety of therapeutic radionuclides, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac).[4][5][6] This ensures minimal leakage of the radionuclide in vivo, reducing off-target toxicity and enhancing the therapeutic index.

These notes will cover the synthesis of AMA-DOTA bioconjugates, radiolabeling procedures, and protocols for in vitro and in vivo evaluation, providing a comprehensive guide for researchers and developers in the field of radiopharmaceuticals.

Data Presentation

Table 1: Radiolabeling Efficiency and Purity of DOTA-Azide Conjugates
RadiometalTargeting MoleculeRadiolabeling Yield (%)Radiochemical Purity (%)Reference
¹⁷⁷LuPSMA-alkyne77.07 ± 0.0397.62 ± 1.49
⁹⁰YDOTATOC96.2 ± 4.9 (manual)>95[6]
¹⁷⁷LuDOTATOC98.3 ± 0.6 (manual)>95[6]
⁹⁰YPSMA-617Not Specified>95[6]
¹⁷⁷LuPSMA-617Not Specified>95[6]
⁶⁸GaDOTA-(RGD)₂>90Not Specified[7]
⁶⁸GaDOTA-PEG-RGD>90Not Specified[7]
Table 2: In Vivo Tumor Uptake and Biodistribution of ¹⁷⁷Lu-DOTA-CC-PSMA in 22Rv1 Tumor-Bearing Mice
Organ0.5 h (%ID/g)24 h (%ID/g)
Tumor19.75 ± 3.029.14 ± 3.16
BloodNot SpecifiedNot Specified
LiverNot SpecifiedNot Specified
KidneysNot SpecifiedEssentially eliminated
BladderNot SpecifiedEssentially eliminated
Reference:

Experimental Protocols

Protocol 1: Synthesis of this compound (AMA-DOTA)

This protocol describes a general method for the synthesis of an azido-functionalized DOTA chelator.

Materials:

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • tert-Butyl bromoacetate (B1195939)

  • 3-Azido-1-propanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of DOTA-tris(t-butyl ester):

    • Dissolve cyclen (1 equivalent) in anhydrous acetonitrile.

    • Add DIPEA (3.3 equivalents) to the solution.

    • Slowly add a solution of tert-butyl bromoacetate (3 equivalents) in anhydrous acetonitrile.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain DOTA-tris(t-butyl ester).

  • Alkylation with an Azido-Linker:

    • A specific protocol for the synthesis of the exact "this compound" was not found in the search results. The following is a general representation of how the fourth arm of the DOTA cage can be functionalized to introduce an azide group. A common strategy is to use a bifunctional linker containing an azide and a reactive group (e.g., a bromoacetyl group) that can react with the remaining secondary amine of the DOTA-tris(t-butyl ester).

  • Deprotection:

    • Dissolve the protected AMA-DOTA in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and TFA under reduced pressure.

    • The final product can be purified by preparative HPLC.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Bioconjugation of AMA-DOTA to an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate AMA-DOTA to a targeting peptide containing a terminal alkyne.

Materials:

  • This compound (AMA-DOTA)

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or reversed-phase HPLC for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne-modified peptide and AMA-DOTA in PBS or an appropriate buffer.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified peptide and AMA-DOTA (typically a slight molar excess of one component).

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[1]

  • Purification:

    • Purify the DOTA-peptide conjugate using SEC to remove unreacted reagents and by-products. Alternatively, reversed-phase HPLC can be used for purification.

Characterization:

  • Confirm the successful conjugation and purity of the product by LC-MS analysis.

Protocol 3: Radiolabeling of AMA-DOTA Conjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the radiolabeling of the DOTA-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-peptide conjugate

  • Ammonium (B1175870) acetate (B1210297) or sodium acetate buffer (0.1 M - 0.4 M, pH 5.0)

  • Gentisic acid and/or L-ascorbic acid (as antioxidants/radioprotectants)

  • Heating block or water bath

  • Reversed-phase C18 Sep-Pak cartridge for purification (optional)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Add the DOTA-peptide conjugate to a sterile, pyrogen-free reaction vial.

  • Add the ammonium acetate or sodium acetate buffer.

  • Add the antioxidant solution (e.g., gentisic acid and sodium L-ascorbate).

  • Carefully add the ¹⁷⁷LuCl₃ solution to the vial.

  • Gently mix the solution and adjust the pH to 5.0 if necessary.

  • Incubate the reaction vial in a heating block at 80-95°C for 15-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • (Optional) Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge pre-conditioned with ethanol (B145695) and water. Elute the product with an ethanol/water mixture.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 4: In Vitro Cell Uptake and Internalization Assay

This protocol is for evaluating the specific binding and internalization of the radiolabeled AMA-DOTA conjugate in cancer cells expressing the target receptor.

Materials:

  • Target-positive cancer cell line (e.g., PSMA-positive PC-3 cells, SSTR2-positive AR42J cells)

  • Target-negative cancer cell line (as a control)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Radiolabeled DOTA-peptide conjugate

  • Unlabeled ("cold") peptide for blocking studies

  • Binding buffer (e.g., cell culture medium with 0.1% BSA)

  • Acid wash buffer (e.g., 0.1 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to attach and grow to near confluence.

  • Binding Assay:

    • Wash the cells with binding buffer.

    • Add the radiolabeled peptide (at various concentrations for saturation binding, or a single concentration for competitive binding) to the wells.

    • For blocking experiments (to determine non-specific binding), add a 100-fold molar excess of the unlabeled peptide 15 minutes prior to adding the radiolabeled peptide.

    • Incubate the plates at 37°C for a specified time (e.g., 1 hour).

  • Washing:

    • Remove the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Internalization Assay:

    • To determine the internalized fraction, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip off the surface-bound radioactivity.

    • Collect the supernatant (membrane-bound fraction).

    • Wash the cells once more with the acid wash buffer and collect the supernatant.

    • Lyse the cells with the lysis buffer to release the internalized radioactivity.

  • Quantification:

    • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

    • Calculate the percentage of uptake and internalization relative to the total added radioactivity.

Protocol 5: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol describes the evaluation of the biodistribution and tumor-targeting efficacy of the radiolabeled AMA-DOTA conjugate in a xenograft mouse model.[8]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • Radiolabeled DOTA-peptide conjugate

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Calibrated syringe for injection

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Injection:

    • Anesthetize the mice.

    • Inject a known amount of the radiolabeled peptide (e.g., 1-5 MBq) into the tail vein of each mouse.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Organ Harvesting:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Quantification:

    • Weigh each organ and tissue sample.

    • Measure the radioactivity in each sample and in an aliquot of the injected dose (as a standard) using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation AMA_DOTA This compound (AMA-DOTA) CuAAC CuAAC Click Chemistry AMA_DOTA->CuAAC Alkyne_Peptide Alkyne-Modified Targeting Peptide Alkyne_Peptide->CuAAC DOTA_Peptide DOTA-Peptide Conjugate CuAAC->DOTA_Peptide Labeling Radiolabeling DOTA_Peptide->Labeling Radionuclide Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->Labeling Radiolabeled_Conjugate Radiolabeled DOTA-Peptide Labeling->Radiolabeled_Conjugate QC Quality Control (Radio-HPLC/TLC) Radiolabeled_Conjugate->QC In_Vitro In Vitro Assays (Binding, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging) QC->In_Vivo Therapy Targeted Radionuclide Therapy In_Vivo->Therapy

Caption: Experimental workflow for developing an AMA-DOTA based radiopharmaceutical.

mechanism_of_action Radiopharmaceutical Radiolabeled AMA-DOTA -Targeting Vector Circulation Systemic Circulation Radiopharmaceutical->Circulation Binding Receptor Binding Radiopharmaceutical->Binding Recognition Tumor_Cell Tumor Cell Circulation->Tumor_Cell Receptor Target Receptor Receptor->Binding Internalization Internalization Binding->Internalization Radionuclide_Decay Radionuclide Decay (β⁻, α emission) Internalization->Radionuclide_Decay DNA_Damage DNA Damage & Cell Death Radionuclide_Decay->DNA_Damage

Caption: Mechanism of action for targeted radionuclide therapy.

Conclusion

This compound is a powerful and versatile tool for the development of targeted radiopharmaceuticals. Its azide functionality allows for efficient and specific conjugation to a wide range of targeting molecules via click chemistry, while the DOTA cage provides a stable coordination environment for therapeutic radionuclides. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel AMA-DOTA-based radiotherapeutics for a variety of cancer targets. The continued application of this technology holds great promise for advancing the field of personalized cancer medicine.

References

Application Notes and Protocols for Stability Assays of Azido-mono-amide-DOTA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the in vitro and in vivo stability of radiolabeled Azido-mono-amide-DOTA conjugates. The stability of the conjugate, particularly the integrity of the radiometal-chelator complex, is a critical parameter in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Section 1: Introduction to Stability of DOTA Conjugates

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is widely utilized for its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The this compound derivative provides a versatile platform for conjugation to biomolecules via "click chemistry." However, once radiolabeled and administered, the conjugate is exposed to physiological conditions that can challenge the stability of the complex.

In vitro and in vivo stability assays are therefore essential to:

  • Evaluate the robustness of the radiometal-DOTA complex.

  • Predict the potential for dissociation of the radiometal in vivo, which can lead to non-target tissue accumulation and altered dosimetry.

  • Assess the metabolic stability of the entire conjugate.

  • Provide crucial data for regulatory submissions.

High in vivo stability is characterized by low dissociation of the radiometal from the chelate, leading to high urinary excretion of the intact complex and minimal uptake in non-target organs like the liver and bones.

Section 2: In Vitro Stability in Human Serum

The in vitro serum stability assay is a primary method to evaluate the susceptibility of a radiolabeled conjugate to enzymatic degradation and transchelation to serum proteins, such as transferrin.

Experimental Protocol: In Vitro Serum Stability Assay

Objective: To quantify the percentage of intact radiolabeled this compound conjugate over time when incubated in human serum at physiological temperature.

Materials and Reagents:

  • Radiolabeled this compound conjugate (e.g., with ⁶⁸Ga or ¹⁷⁷Lu)

  • Human Serum (pooled, from a commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes (low-bind)

  • Incubator or water bath at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radiodetector

Procedure:

  • Preparation: Thaw human serum at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the purified radiolabeled conjugate.

  • Incubation: In a microcentrifuge tube, add the radiolabeled conjugate to a pre-warmed aliquot of human serum to achieve the desired final concentration. A control sample should be prepared in parallel using PBS instead of serum.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: To quench the reaction, add an equal volume of cold acetonitrile with 1% TFA to the aliquot. Vortex vigorously for 30 seconds to precipitate serum proteins.

  • Centrifugation: Incubate the sample on ice for 10-20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC with a radiodetector to separate the intact radiolabeled conjugate from any degradation products or free radiometal.

  • Quantification: Integrate the peak areas from the radio-chromatogram corresponding to the intact conjugate and any other radioactive species. Calculate the percentage of intact conjugate at each time point relative to the 0-minute time point.

Data Presentation: Representative In Vitro Stability Data

The stability of a ¹⁷⁷Lu-labeled DOTA-antibody conjugate was assessed in human serum. The results are summarized below.

Time Point (hours)% Intact Conjugate in PBS (Mean ± SD, n=3)% Intact Conjugate in Human Serum (Mean ± SD, n=3)
0100100
2499.1 ± 0.598.5 ± 0.8
4898.7 ± 0.697.2 ± 1.1
12097.5 ± 0.995.3 ± 1.5
24096.2 ± 1.292.1 ± 2.0

Note: These are representative data and actual results may vary depending on the specific conjugate and experimental conditions.

Workflow Diagram: In Vitro Serum Stability Assay

InVitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Start thaw_serum Thaw & Centrifuge Human Serum start->thaw_serum prep_conjugate Prepare Radiolabeled DOTA-Conjugate start->prep_conjugate incubate Incubate Conjugate in Serum at 37°C thaw_serum->incubate prep_conjugate->incubate sampling Collect Aliquots at Time Points (0, 30, 60... min) incubate->sampling precipitate Protein Precipitation (ACN/TFA) sampling->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Radio-HPLC Analysis supernatant->hplc quantify Quantify Intact Conjugate hplc->quantify end_node End quantify->end_node

Workflow for the in vitro serum stability assay.

Section 3: In Vivo Stability and Biodistribution

Ex vivo biodistribution studies in animal models are the gold standard for assessing the in vivo stability and pharmacokinetic profile of a radiopharmaceutical. These studies provide quantitative data on the uptake and clearance of the conjugate in various organs and tissues over time.

Experimental Protocol: Ex Vivo Biodistribution Study in Mice

Objective: To determine the tissue distribution profile of a radiolabeled this compound conjugate in a rodent model at various time points post-injection.

Materials and Reagents:

  • Radiolabeled this compound conjugate

  • Healthy, age-matched mice (e.g., BALB/c or Swiss Webster)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection and blood collection

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Dose Preparation: Prepare the radiolabeled conjugate in sterile saline to a known radioactivity concentration. Draw individual doses into syringes and measure the activity before and after injection to determine the exact injected dose.

  • Animal Administration: Anesthetize the mice and administer a defined volume of the radiolabeled conjugate via intravenous (tail vein) injection.

  • Housing: House the animals individually in cages. For excretion studies, metabolic cages can be used to separate urine and feces.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals (typically n=4-5 per time point) according to approved institutional guidelines.

  • Blood and Organ Collection: Immediately following euthanasia, collect a blood sample via cardiac puncture. Dissect and collect relevant organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor if applicable).

  • Sample Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include the collected urine and feces if applicable.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) in each organ.

    • Normalize the %ID to the weight of the tissue to obtain the percentage of injected dose per gram (%ID/g).[1]

    • The %ID/g is a key metric for comparing uptake across different tissues and animals.[1]

Data Presentation: Representative In Vivo Biodistribution Data

The biodistribution of a ⁶⁸Ga-labeled DOTA-RGD peptide was evaluated in healthy mice. The data below represents typical findings at 1-hour post-injection.

Organ% Injected Dose per Gram (%ID/g) (Mean ± SD, n=4)
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.5 ± 0.6
Liver3.1 ± 0.7
Spleen4.2 ± 0.9
Kidneys25.6 ± 5.1
Stomach0.5 ± 0.1
Intestine3.8 ± 0.8
Muscle0.6 ± 0.2
Bone1.1 ± 0.4

Note: High kidney uptake is typical for many DOTA-peptides due to renal clearance. High liver or bone uptake could indicate in vivo dissociation of the radiometal.[2][3] These are representative data and will vary based on the specific targeting molecule conjugated to the DOTA.

Workflow Diagram: Ex Vivo Biodistribution Study

InVivo_Biodistribution_Workflow cluster_prep Preparation & Dosing cluster_incubation Distribution Phase cluster_collection Sample Collection cluster_analysis Measurement & Analysis start Start prep_dose Prepare & Measure Radiopharmaceutical Dose start->prep_dose inject Intravenous Injection into Mouse Cohorts prep_dose->inject wait Allow for In Vivo Distribution (1, 4, 24h...) inject->wait euthanize Euthanize Cohort at Each Time Point wait->euthanize collect_blood Collect Blood Sample euthanize->collect_blood dissect Dissect & Collect Organs euthanize->dissect weigh_count Weigh Tissues & Measure Radioactivity collect_blood->weigh_count dissect->weigh_count calculate Calculate %ID/g weigh_count->calculate end_node End calculate->end_node

Workflow for the ex vivo biodistribution study.

Section 4: Radiolabeling of this compound Conjugates

A robust and efficient radiolabeling protocol is the prerequisite for any stability testing. The following is a general protocol for labeling a DOTA-conjugate with a trivalent radiometal like ⁶⁸Ga or ¹⁷⁷Lu.

Experimental Protocol: Radiolabeling with ⁶⁸Ga

Objective: To efficiently chelate ⁶⁸Ga³⁺ with an this compound-conjugated peptide or antibody.

Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • This compound conjugate

  • Reaction Buffer: Sodium acetate (B1210297) or HEPES buffer (0.5 M, pH 4.0-4.5)

  • Radical Scavenger (optional but recommended): Ascorbic acid or ethanol

  • Heating block or water bath

  • Quality control system (radio-TLC or radio-HPLC)

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. Post-processing of the eluate using a cation-exchange cartridge can be performed to concentrate the ⁶⁸Ga and remove impurities.

  • Reaction Setup: In a sterile reaction vial, dissolve the this compound conjugate in the reaction buffer. Add the radical scavenger.

  • Labeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the conjugate. Ensure the final pH of the reaction mixture is between 3.8 and 4.5.

  • Incubation: Heat the reaction mixture at 85-100°C for 5-15 minutes.[2]

  • Purification (if necessary): After cooling, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities. The purified product is eluted with an ethanol/water mixture.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be ≥95%.[4]

Logical Diagram: Radiolabeling and Quality Control

Radiolabeling_QC cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control elute Elute ⁶⁸Ga from Generator mix Combine ⁶⁸Ga, DOTA-Conjugate, & Buffer (pH 4-4.5) elute->mix heat Heat at 95°C for 5-15 min mix->heat purify SPE Purification (C18 Cartridge) heat->purify formulate Formulate in Saline & Sterile Filter purify->formulate qc_hplc Radio-HPLC/TLC (RCP ≥ 95%) formulate->qc_hplc qc_ph Check pH (5.0 - 7.5) formulate->qc_ph release Release for Stability Studies qc_hplc->release qc_ph->release

General process for radiolabeling and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Azido-mono-amide-DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-mono-amide-DOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low or no yield in my this compound conjugation reaction?

A1: Low or no product yield in an this compound conjugation, typically performed via click chemistry, can arise from several factors:

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen. This can be mitigated by using a reducing agent like sodium ascorbate (B8700270) and performing the reaction under an inert atmosphere.

    • Copper Chelation: DOTA is a powerful chelator and can bind to the copper catalyst, rendering it inactive for the click reaction. Using a protected form of DOTA, such as this compound-tris(t-Bu ester), can prevent this issue.

    • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials, or impurities in solvents, can inhibit the reaction.

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Steric Hindrance: The bulky nature of DOTA and the biomolecule it is being conjugated to can sterically hinder the reaction between the azide and the strained alkyne (e.g., DBCO, BCN).

    • Inefficient Reaction Kinetics: While copper-free, SPAAC reactions can be slower than CuAAC. Optimizing reaction time, temperature, and reactant concentrations is crucial.

  • General Considerations:

    • Incorrect Stoichiometry: An improper molar ratio of the this compound to the alkyne-functionalized molecule can lead to incomplete conversion.

    • Suboptimal pH: The pH of the reaction mixture can influence the stability of the reactants and the efficiency of the conjugation. For many bioconjugation reactions, a pH range of 7-8 is optimal.[1]

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A2: Side reactions can compete with the desired conjugation and complicate purification. Common side products include:

  • Homocoupling of Alkynes (Glaser Coupling): In CuAAC reactions, terminal alkynes can couple with each other in the presence of oxygen and copper, forming diynes. This can be minimized by ensuring anaerobic conditions and using a sufficient amount of reducing agent.

  • Hydrolysis of Linkers: Some linkers used to attach the azide or alkyne functionality to the biomolecule may be susceptible to hydrolysis under certain pH conditions.

  • Aggregation: High concentrations of reactants or improper solvent conditions can lead to the aggregation of biomolecules, reducing the accessibility of the reactive groups.

Q3: What are the best practices for purifying my DOTA-conjugated product?

A3: Purification is critical to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the properties of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying and analyzing DOTA-conjugated peptides and small molecules.[2]

  • Size-Exclusion Chromatography (SEC): SEC is well-suited for separating larger biomolecules like antibodies and proteins from smaller molecules like unreacted DOTA and catalysts. It can also serve as a method for buffer exchange.[3]

  • Chelating Resins: To remove residual copper catalyst from CuAAC reactions, washing with a solution of a strong chelator like EDTA or using a chelating resin can be effective.[4]

Q4: How can I confirm that the conjugation was successful and determine the degree of labeling?

A4: Proper characterization is essential to validate your results. Commonly used analytical techniques include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the identity of the conjugated product by detecting the expected mass increase. MS can also be used to determine the number of DOTA molecules conjugated to a biomolecule (the DOTA-to-antibody ratio, or DAR).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, NMR can provide detailed structural information to confirm the formation of the triazole ring in click chemistry reactions and verify the overall structure of the conjugate.[7]

  • UV-Vis Spectroscopy: If either the DOTA-azide or the alkyne-molecule has a characteristic UV absorbance, monitoring the change in the UV-Vis spectrum can provide an indication of reaction progress.

Data and Protocols

Optimizing Reaction Conditions
ParameterCuAACSPAACKey Considerations
Catalyst Cu(I) source (e.g., CuSO₄ with sodium ascorbate)NoneFor CuAAC, ensure the active Cu(I) state is maintained.
Temperature Room Temperature to 47°C4°C to 37°CHigher temperatures can increase reaction rates but may degrade sensitive biomolecules.
Reaction Time 1 to 24 hours2 to 48 hoursMonitor reaction progress to determine the optimal time. SPAAC is generally slower than CuAAC.[8]
pH 4 to 12 (often optimal around 7-8 for bioconjugation)Typically 7-8.5Buffer choice can impact reaction efficiency. HEPES has been shown to be effective.[1]
Solvent Aqueous buffers, DMSO, DMFAqueous buffers, DMSOEnsure reactants are soluble and the solvent is compatible with the biomolecule.
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound-tris(t-Bu ester) in an organic solvent such as DMSO.

    • Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) in water.

  • Conjugation Reaction:

    • To the solution of the alkyne-functionalized biomolecule, add the this compound stock solution to achieve the desired molar excess.

    • Add the sodium ascorbate solution, followed by the CuSO₄ solution. A typical molar ratio is 1:5:0.1 for biomolecule:DOTA-azide:CuSO₄, with a 5-fold excess of sodium ascorbate over CuSO₄.

    • Incubate the reaction mixture at room temperature with gentle agitation for 1-24 hours. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification:

    • Remove the copper catalyst by passing the reaction mixture through a chelating resin or by dialysis against a buffer containing EDTA.

    • Purify the conjugate using size-exclusion chromatography (for large biomolecules) or reversed-phase HPLC (for peptides and small molecules).

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Preparation of Reactants:

    • Dissolve the strained alkyne (e.g., DBCO)-functionalized biomolecule in a suitable aqueous buffer (e.g., HEPES, pH 7.5).

    • Prepare a stock solution of this compound in the same buffer or a compatible co-solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the strained alkyne-functionalized biomolecule solution. A molar excess of 2-10 fold of the DOTA-azide is common.

    • Incubate the reaction at room temperature or 37°C for 2-48 hours. The reaction can also be performed at 4°C for sensitive biomolecules, but this will require a longer reaction time.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC to remove unreacted this compound.

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by HPLC to assess purity.

Visual Guides

G cluster_reactants Reactants cluster_catalyst Catalyst System Azide_DOTA This compound Conjugation CuAAC Reaction (Click Chemistry) Azide_DOTA->Conjugation Alkyne_Molecule Alkyne-functionalized Biomolecule Alkyne_Molecule->Conjugation CuSO4 CuSO4 (Cu(II)) CuSO4->Conjugation Cu(I) active form Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction Product DOTA-conjugated Biomolecule Conjugation->Product

Caption: Chemical pathway for CuAAC DOTA conjugation.

G Start Start: Azido-DOTA & Alkyne-Biomolecule Conjugation Conjugation Reaction (CuAAC or SPAAC) Start->Conjugation Purification Purification (HPLC or SEC) Conjugation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Pure DOTA-Conjugate Characterization->Final_Product

Caption: General experimental workflow.

G Start Low/No Conjugation Yield Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Catalyst CuAAC: Catalyst Issue? (Oxidation, Chelation) Start->Check_Catalyst Check_Sterics SPAAC: Steric Hindrance? Start->Check_Sterics Optimize_Stoichiometry Optimize Reactant Ratio Check_Conditions->Optimize_Stoichiometry Use_Protected_DOTA Use t-Bu Protected DOTA Check_Catalyst->Use_Protected_DOTA Chelation Inert_Atmosphere Use Inert Atmosphere Check_Catalyst->Inert_Atmosphere Oxidation Modify_Linker Introduce Spacer in Linker Check_Sterics->Modify_Linker Increase_Excess Increase Molar Excess of one reactant Optimize_Stoichiometry->Increase_Excess

Caption: Troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing Azido-mono-amide-DOTA Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-mono-amide-DOTA click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to alkyne-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional chelator that incorporates the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. One of the carboxyl groups of DOTA is modified with an azido-containing amide linker. This allows for the covalent attachment of the DOTA chelator to alkyne-modified molecules, such as peptides, antibodies, or nanoparticles, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The primary application is in the development of radiopharmaceuticals for imaging (e.g., PET, SPECT) and therapy, where the DOTA moiety chelates a radiometal.

Q2: Why is click chemistry preferred for conjugating DOTA to sensitive biomolecules?

Direct conjugation of DOTA to biomolecules can require harsh conditions (e.g., high temperatures for radiolabeling) that may lead to the denaturation of sensitive molecules like antibodies.[1] Click chemistry provides a highly efficient and bioorthogonal ligation strategy that proceeds under mild conditions, thus preserving the integrity and function of the biomolecule.[2][3] A two-step approach is often employed where the DOTA chelator is first radiolabeled and then conjugated to the biomolecule via click chemistry, avoiding exposure of the biomolecule to harsh radiolabeling conditions.[1][4]

Q3: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for DOTA conjugation?

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient reaction between a terminal alkyne and an azide (B81097), catalyzed by Cu(I) ions.[5][6] It is the most common form of click chemistry. However, the copper catalyst can be problematic as it has a high affinity for the DOTA chelator, which can interfere with subsequent radiolabeling and may introduce cellular toxicity.[2][3][7]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This variant uses a strained cyclooctyne (B158145) instead of a terminal alkyne, which reacts spontaneously with an azide without the need for a copper catalyst.[2][3] This approach is advantageous when working with DOTA conjugates as it eliminates the issue of copper interference.[2]

Q4: Can residual copper from a CuAAC reaction affect my final DOTA-conjugate?

Yes. Copper ions can bind strongly to the DOTA macrocycle, competing with the desired radiometal during the labeling step. This can significantly reduce the specific activity of the final radiolabeled product.[2] Therefore, removal of the copper catalyst after the click reaction is a critical step.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound click chemistry reaction.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.[8]- Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[5][8] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] - Use a stabilizing ligand, such as THPTA or TBTA, to protect the Cu(I) catalyst.[9][10]
Poor Substrate Solubility: The azide or alkyne starting material may not be fully dissolved in the reaction solvent.- Use a co-solvent system such as DMF/water, THF/water, or DMSO to improve solubility.[8] - Gentle heating can be considered, but monitor for potential side reactions.
Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction rate.[8]- Increase the reaction time and/or temperature.[8] - Increase the concentration of the catalyst and ligand.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that forms diynes, especially in the presence of oxygen.[8]- Ensure the reaction is performed under an inert atmosphere. - Use a stabilizing ligand to minimize side reactions.[8] - Add a slight excess of the reducing agent (sodium ascorbate).[5]
Reaction with Other Functional Groups: In complex biomolecules, side reactions with other residues can occur.- While click chemistry is highly bioorthogonal, ensure that the reaction conditions (e.g., pH) are optimized to minimize reactivity with other functional groups.
Difficulty in Purification Separation from Starting Materials: If the reaction does not go to completion, separating the product from unreacted starting materials can be difficult.- Optimize reaction conditions to drive the reaction to completion.[8] - Employ purification techniques such as HPLC, column chromatography, or size-exclusion chromatography (e.g., PD-10 columns for biomolecules).[4][8]
Removal of Copper Catalyst: Residual copper can interfere with subsequent radiolabeling.[2]- Use a copper chelating resin to remove the catalyst. - Precipitation of copper with reagents like sodium sulfide (B99878) has been described, but can be problematic.[2] - Consider using a heterogeneous copper catalyst that can be easily filtered off.[8]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the copper-catalyzed click reaction between an alkyne-modified molecule and this compound.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deoxygenated water, DMF, DMSO, or mixtures)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve the alkyne-modified molecule and this compound in the chosen solvent system.

  • Catalyst Pre-complexation:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[11]

    • Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Setup:

    • In the main reaction vessel, combine the alkyne-modified molecule with an excess of this compound (typically 4-50 equivalents for biomolecules).[10]

    • Add the pre-complexed catalyst solution (typically 25 equivalents relative to the limiting reagent).[11]

    • Degas the solution by bubbling with an inert gas for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents).[11]

    • Mix gently and incubate at room temperature for 30-60 minutes, or as determined by reaction monitoring.[11] Protect the reaction from light.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, HPLC, or mass spectrometry).

    • Upon completion, purify the DOTA-conjugate using a suitable method such as HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and the copper catalyst.

Data Summary Tables

Table 1: Recommended Reagent Ratios for CuAAC

ReagentRecommended Ratio (relative to limiting reagent)Reference
Azide/Alkyne1:1 (for small molecules) to 50:1 (for biomolecules)[10]
CuSO₄1-10 mol% (for small molecules) to 25 equivalents (for biomolecules)[11]
Ligand (e.g., THPTA)1:2 molar ratio with CuSO₄[11]
Sodium Ascorbate3- to 10-fold excess over Cu(II) or 40 equivalents[11][12]

Table 2: Typical Reaction Conditions for DOTA-related Click Chemistry

ParameterTypical Range/ValueNotesReference
Temperature Room Temperature to 37°CHigher temperatures may be needed for sterically hindered substrates but can risk degradation of sensitive molecules.[4][5]
pH 4 - 12The CuAAC reaction is generally insensitive to pH in this range. For biomolecules, maintain a pH that ensures their stability (typically pH 7.0-8.0).[5]
Solvent Aqueous buffers, DMF, DMSO, THF, t-butanol/waterCo-solvents are often necessary to solubilize all reactants.[8][13]
Reaction Time 30 minutes to 24 hoursReaction time depends on substrate reactivity, concentration, and temperature.[4][8][11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Reagents Prepare Reagents Dissolve Alkyne & Azide-DOTA Dissolve Alkyne & Azide-DOTA Prepare Reagents->Dissolve Alkyne & Azide-DOTA Prepare CuSO4/Ligand Prepare CuSO4/Ligand Prepare Reagents->Prepare CuSO4/Ligand Prepare Na-Ascorbate Prepare Na-Ascorbate Prepare Reagents->Prepare Na-Ascorbate Combine Reactants Combine Reactants Dissolve Alkyne & Azide-DOTA->Combine Reactants Prepare CuSO4/Ligand->Combine Reactants Degas Mixture Degas Mixture Combine Reactants->Degas Mixture Add Catalyst Initiate with Ascorbate Initiate with Ascorbate Degas Mixture->Initiate with Ascorbate Inert Atmosphere Incubate Incubate Initiate with Ascorbate->Incubate Monitor Reaction Monitor Reaction Incubate->Monitor Reaction Purify Product Purify Product Monitor Reaction->Purify Product Reaction Complete Characterize Conjugate Characterize Conjugate Purify Product->Characterize Conjugate

Caption: Experimental workflow for this compound click chemistry.

G cluster_solutions1 Low Yield Solutions cluster_solutions2 Side Product Solutions cluster_solutions3 Purification Solutions Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Activity Check Catalyst Activity - Use fresh ascorbate - Degas solvents - Use ligand Low Yield->Check Catalyst Activity Inactive Catalyst? Improve Solubility Improve Solubility - Use co-solvents (DMF, DMSO) Low Yield->Improve Solubility Poor Solubility? Increase Reaction Time/Temp Increase Reaction Time/Temp Low Yield->Increase Reaction Time/Temp Steric Hindrance? Side Products Side Products Inert Atmosphere Use Inert Atmosphere (N2 or Ar) Side Products->Inert Atmosphere Alkyne Homocoupling? Use Stabilizing Ligand Use Stabilizing Ligand Side Products->Use Stabilizing Ligand Purification Issues Purification Issues Optimize Reaction Drive Reaction to Completion Purification Issues->Optimize Reaction Incomplete Reaction? Use Copper Chelating Resin Use Copper Chelating Resin Purification Issues->Use Copper Chelating Resin Copper Removal? Use HPLC/SEC Use HPLC/SEC Purification Issues->Use HPLC/SEC Success Success Check Catalyst Activity->Side Products Improve Solubility->Side Products Increase Reaction Time/Temp->Side Products Inert Atmosphere->Purification Issues Use Stabilizing Ligand->Purification Issues Optimize Reaction->Success Use Copper Chelating Resin->Success Use HPLC/SEC->Success

Caption: Troubleshooting logic for this compound click chemistry.

References

Avoiding side reactions during Azido-mono-amide-DOTA bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-mono-amide-DOTA for bioconjugation. Our aim is to help you avoid common side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It features a single amide-linked arm terminating in an azide (B81097) (N₃) group. This azide functionality allows for highly specific covalent attachment to biomolecules (e.g., proteins, peptides, antibodies) containing a terminal alkyne or a strained cyclooctyne (B158145) group via "click chemistry". The primary application is in the development of radiopharmaceuticals for imaging (e.g., PET, SPECT) and therapy, where the DOTA moiety chelates a radiometal.

Q2: What are the main advantages of using click chemistry for DOTA bioconjugation?

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers several advantages over traditional methods like NHS-ester chemistry:

  • High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with native biological functional groups, minimizing non-specific labeling and side reactions.

  • High Efficiency and Yield: Click reactions are typically fast and proceed to high conversion under mild, aqueous conditions.

  • Site-Specific Conjugation: By introducing an alkyne handle at a specific site on the biomolecule, precise control over the conjugation location can be achieved, preserving the biomolecule's activity.[1][2]

Q3: What are the key differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for Azido-DOTA conjugation?

The primary difference lies in the requirement of a copper catalyst.

  • CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] It is a very efficient reaction but the copper catalyst can sometimes lead to side reactions.

  • SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) on the biomolecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide on the DOTA molecule. This avoids potential issues related to copper toxicity or interference.[4][5]

Q4: Can the copper catalyst in CuAAC interfere with the DOTA chelation of radiometals?

Yes, this is a potential concern. The copper catalyst can have a high affinity for the DOTA macrocycle and may interfere with the subsequent radiolabeling step.[6] It is crucial to remove the copper catalyst from the reaction mixture after the conjugation is complete. Purification methods like size-exclusion chromatography or dialysis are often employed for this purpose.[7][8]

Q5: How can I purify the this compound conjugate after the click reaction?

Purification is essential to remove unreacted DOTA, excess reagents, and any side products. The choice of method depends on the properties of the biomolecule conjugate.

  • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller molecules like unreacted DOTA and other reagents.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the purification of peptide-DOTA conjugates.[9]

  • Dialysis: Effective for removing small molecule impurities from large protein conjugates.[7][8]

  • Ion-Exchange Chromatography (IEX): Can be used to separate conjugates based on charge differences.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation via click chemistry.

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient Click Reaction: Suboptimal reaction conditions (pH, temperature, time).- Optimize pH (typically 7-8.5 for CuAAC, can vary for SPAAC).[4] - Increase reaction time or temperature (e.g., 37°C if the biomolecule is stable).[10] - Increase the concentration of reactants.[10]
Degraded Reagents: The azide or alkyne/cyclooctyne functionality may have degraded.- Use fresh, high-quality reagents. Store azide and cyclooctyne derivatives as recommended by the manufacturer.[3]
Inactivated Copper Catalyst (CuAAC): Oxidation of Cu(I) to inactive Cu(II).- Prepare sodium ascorbate (B8700270) solution fresh for each experiment.[3] - Degas solutions to remove dissolved oxygen.[3][8] - Use a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) state.[3]
Non-Specific Labeling or Side Products Reactive Oxygen Species (ROS) Generation (CuAAC): The copper catalyst, in the presence of a reducing agent and oxygen, can generate ROS that may damage the biomolecule.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] - Use a copper ligand to minimize ROS generation.[11] - Include a ROS scavenger like aminoguanidine (B1677879) in the reaction mixture.[12][13]
Hydrophobicity of Cyclooctyne (SPAAC): The hydrophobic nature of cyclooctynes like DBCO can sometimes lead to non-specific interactions or aggregation.[14]- Consider using a more hydrophilic cyclooctyne derivative if available. - Include a mild surfactant in the reaction buffer (if compatible with the biomolecule).
Reaction with other functional groups: Although rare, some side reactions with other functional groups on the biomolecule can occur under certain conditions.- Ensure the biomolecule is in a buffer free of interfering substances (e.g., primary amines if using an NHS-activated cyclooctyne for introducing the alkyne handle).
Poor Solubility or Aggregation of the Conjugate High Chelator-to-Biomolecule Ratio: Conjugating too many DOTA molecules can alter the physicochemical properties of the biomolecule, leading to aggregation.- Optimize the molar ratio of Azido-DOTA to the biomolecule to achieve the desired degree of labeling. - Characterize the conjugate by size-exclusion chromatography to detect aggregates.
Hydrophobic Interactions (SPAAC): The bulky, hydrophobic cyclooctyne group can increase the propensity for aggregation.[14]- Use a PEGylated cyclooctyne linker to increase the hydrophilicity of the conjugate.[4]
Difficulty in Purification Similar Properties of Reactants and Products: In some cases, the unreacted biomolecule and the DOTA-conjugate may have very similar properties, making separation difficult.- Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. - Employ high-resolution purification techniques like HPLC.
Copper Contamination (CuAAC): Residual copper can be difficult to remove and may interfere with downstream applications.[6]- Use a copper chelating agent during purification (e.g., EDTA, if it doesn't interfere with the DOTA chelation of the desired metal). - Perform thorough buffer exchange or dialysis.[7][8]

Data Presentation

Table 1: Recommended Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeNotes
Alkyne-Biomolecule Concentration 1 - 50 µMLower concentrations may require longer reaction times.[3]
This compound Concentration 2 - 10-fold molar excess over alkyneA molar excess drives the reaction to completion.[3]
Copper(II) Source (e.g., CuSO₄) 50 µM - 1 mM
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mMShould be in excess of the copper(II) source. Prepare fresh.[3]
Copper Ligand (e.g., THPTA) 250 µM - 5 mMA ligand to copper ratio of at least 5:1 is recommended to protect the catalyst and biomolecule.[3]
pH 7.0 - 8.5Optimal pH can vary depending on the biomolecule.
Temperature Room Temperature (25°C) or 37°CHigher temperatures can increase the reaction rate but may affect biomolecule stability.[10]
Reaction Time 1 - 16 hoursMonitor reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).[8]
Solvent Aqueous buffer (e.g., PBS, HEPES)A co-solvent like DMSO or DMF may be used to dissolve reagents, but the final concentration should be kept low (<10-15%) to avoid protein precipitation.[10]

Table 2: Second-Order Rate Constants for Common SPAAC Reactions

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO Derivatives~0.1 - 2.0[10]
Monofluorocyclooctynes (MFCO)~0.3 - 0.5
DIBO/ADIBO~1.0 - 3.0

Note: These are general ranges and the actual rate will depend on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare a stock solution of Copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a stock solution of a copper ligand (e.g., THPTA) in water.

    • Crucially, prepare a fresh stock solution of sodium ascorbate in water immediately before use. [3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the copper ligand.

    • Gently mix the solution.

    • Optional but recommended: Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.[3][8]

  • Initiation of the Reaction:

    • Add the CuSO₄ solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Gently mix the final reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-16 hours. The optimal time should be determined empirically.

  • Purification:

    • Purify the DOTA-conjugated protein using an appropriate method such as size-exclusion chromatography, dialysis, or RP-HPLC to remove unreacted reagents and the copper catalyst.[7][8]

  • Characterization:

    • Characterize the final conjugate using techniques like LC-MS to confirm the molecular weight and SDS-PAGE to assess purity.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Modified Protein

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4). Ensure the buffer is free of sodium azide.[10]

    • Prepare a stock solution of this compound in water or DMSO.

  • Conjugation Reaction:

    • Combine the DBCO-modified protein and this compound in a microcentrifuge tube. A molar excess of 1.5 to 10-fold of the Azido-DOTA is often used to drive the reaction to completion.[10]

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[10] For faster kinetics, the temperature can be increased to 37°C if the protein is stable.[10]

  • Purification:

    • Purify the DOTA-conjugated protein using a suitable method like size-exclusion chromatography or dialysis to remove unreacted Azido-DOTA.

  • Characterization:

    • Analyze the final conjugate by LC-MS to confirm the desired modification and by SDS-PAGE to check for purity and aggregation.

Mandatory Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne_Protein Alkyne-Modified Biomolecule Product DOTA-Biomolecule Conjugate Alkyne_Protein->Product CuAAC Azido_DOTA This compound Azido_DOTA->Product CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Side_Reaction Side Reactions (e.g., ROS Damage) CuI->Side_Reaction O₂ Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Pathway DBCO_Protein DBCO-Modified Biomolecule Transition_State Strained Transition State DBCO_Protein->Transition_State Azido_DOTA This compound Azido_DOTA->Transition_State Product DOTA-Biomolecule Conjugate Transition_State->Product Spontaneous Cycloaddition

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic Start Low Conjugation Yield? Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Yes Non_Specific Non-Specific Labeling? Start->Non_Specific No Optimize_Conditions Optimize pH, Temp, and Reaction Time Check_Reagents->Optimize_Conditions Check_Catalyst Check Catalyst Activity (CuAAC) Optimize_Conditions->Check_Catalyst Check_Catalyst->Non_Specific Inert_Atmosphere Use Inert Atmosphere (CuAAC) Non_Specific->Inert_Atmosphere Yes Aggregation Aggregation Observed? Non_Specific->Aggregation No Use_Ligand Use Copper Ligand (CuAAC) Inert_Atmosphere->Use_Ligand Hydrophilic_Linker Consider Hydrophilic Linker (SPAAC) Use_Ligand->Hydrophilic_Linker Hydrophilic_Linker->Aggregation Optimize_Ratio Optimize DOTA:Biomolecule Ratio Aggregation->Optimize_Ratio Yes End Successful Conjugation Aggregation->End No SEC_Analysis Analyze by SEC Optimize_Ratio->SEC_Analysis SEC_Analysis->End

Caption: Troubleshooting workflow for Azido-DOTA bioconjugation.

References

Technical Support Center: Purification of Azido-mono-amide-DOTA Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-mono-amide-DOTA labeled peptides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound labeled peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Mass spectrometry (MS) analysis shows a peak corresponding to the desired peptide mass minus 26 Da (M-26).

  • Diagnosis: This mass difference strongly indicates the reduction of the azide (B81097) group (-N₃) to a primary amine (-NH₂). This corresponds to the loss of two nitrogen atoms (28 Da) and the addition of two hydrogen atoms (+2 Da), resulting in a net mass change of -26 Da.

  • Primary Cause: The most frequent cause is the use of inappropriate scavengers during the final trifluoroacetic acid (TFA) cleavage from the solid-phase synthesis resin.[1] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are potent reducing agents in acidic conditions and can readily reduce the azide group.[1]

  • Solution:

    • Modify the Cleavage Cocktail: Avoid using EDT. A highly effective and safe cleavage cocktail for azide-containing peptides is a mixture of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water.[1] TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.[1]

    • Alternative Thiol Scavengers: If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been demonstrated to be a much safer option than EDT, causing significantly less azide reduction.[1]

Problem 2: The peptide exhibits poor solubility in the HPLC mobile phase.

  • Diagnosis: The peptide may be precipitating on the column or in the tubing, leading to high backpressure and poor chromatographic resolution.

  • Primary Causes:

    • The introduction of the azido (B1232118) group can increase the hydrophobicity of the peptide, potentially leading to aggregation and reduced solubility in aqueous solutions.[2]

    • The DOTA chelate can also influence the overall polarity and solubility of the peptide.

  • Solutions:

    • Incorporate Solubility-Enhancing Amino Acids: Consider designing the peptide sequence to include more hydrophilic residues. An alternative is to use unnatural amino acids designed to increase solubility, such as a hydrophilic azide-containing amino acid that maintains a positive charge at physiological pH.[2]

    • Adjust Mobile Phase Composition:

      • Decrease the initial aqueous mobile phase concentration (e.g., start with a higher percentage of acetonitrile).

      • Add a small amount of an organic solvent like isopropanol (B130326) to the mobile phase to improve the solubility of hydrophobic peptides.

    • Sample Preparation: Dissolve the crude peptide in a stronger solvent, such as a small amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), before diluting with the initial mobile phase. Ensure the final injection volume of the strong solvent is minimal to avoid peak distortion.

Problem 3: HPLC chromatogram shows broad peaks and poor resolution.

  • Diagnosis: The target peptide peak is not sharp, and it may be co-eluting with impurities.

  • Primary Causes:

    • Column Overloading: Injecting too much peptide can lead to broad, asymmetrical peaks.

    • Suboptimal Gradient: The elution gradient may be too steep, not allowing for proper separation of the target peptide from closely related impurities.

    • Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the stationary phase, leading to peak tailing.

    • Metal Contamination: Free metal ions in the sample or mobile phase can chelate with the DOTA moiety, leading to multiple species and broadened peaks.

  • Solutions:

    • Optimize Loading: Reduce the amount of peptide injected onto the column. Typical loading capacities for preparative RP-HPLC are in the range of 1-2 mg per mL of packed column volume.[3]

    • Flatten the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from a 1%/minute to a 0.5%/minute gradient of acetonitrile) around the expected elution time of the peptide.

    • Adjust Mobile Phase Additives: Ensure the concentration of TFA is optimal (typically 0.1%) to act as an ion-pairing agent and minimize secondary interactions.[]

    • Metal Ion Scavenging: If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the sample before injection, though this may complicate downstream applications. Ensure all buffers and water are of high purity.

Problem 4: High backpressure during the HPLC run.

  • Diagnosis: The system pressure exceeds the normal operating range.

  • Primary Causes:

    • Column Frit Blockage: Particulate matter from the crude peptide sample can clog the column inlet frit.

    • Peptide Precipitation: As mentioned in Problem 2, the peptide may be precipitating on the column.

    • System Blockage: There may be a blockage in the tubing or injector.

  • Solutions:

    • Sample Filtration: Always filter the peptide sample through a 0.22 µm or 0.45 µm filter before injection.

    • Use a Guard Column: A guard column installed before the main analytical or preparative column will protect it from particulates and strongly retained impurities.[5]

    • Column Washing: If a blockage is suspected, disconnect the column and flush it in the reverse direction with a strong solvent.

    • Systematic Troubleshooting: Isolate the source of the high pressure by systematically removing components (column, guard column) from the flow path to see if the pressure returns to normal.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying this compound labeled peptides?

A: Reversed-phase HPLC is the standard method for peptide purification.[7][8] The choice of column depends on the peptide's properties:

  • C18 Columns: These are the most common and are suitable for most peptides with a molecular weight of less than 4000 Da.[]

  • C8 Columns: These are slightly less hydrophobic than C18 and can be a good alternative.

  • C4 Columns: These are recommended for larger or more hydrophobic peptides (molecular weight > 5000 Da) to avoid irreversible binding.[]

  • Wide-Pore Columns: For peptides, it is crucial to use columns with a wide pore size (e.g., 300 Å) to allow the peptide to access the stationary phase within the pores.[9]

Q2: How does the DOTA chelator affect the purification process?

A: The DOTA moiety adds a significant number of polar, ionizable groups to the peptide. This can:

  • Alter Retention Time: The DOTA group generally increases the hydrophilicity of the peptide, leading to earlier elution times in RP-HPLC compared to the unmodified peptide.

  • Introduce Complexity: DOTA can form complexes with metal ions present as impurities in reagents or water.[10] This can result in multiple peaks or peak broadening for the same peptide. It is essential to use high-purity reagents and solvents.

  • Influence Solubility: The overall effect on solubility depends on the entire peptide sequence.

Q3: Can I use Solid-Phase Extraction (SPE) instead of HPLC for purification?

A: Yes, Solid-Phase Extraction (SPE) can be a valuable tool, particularly for sample cleanup and high-throughput purification.[11]

  • Advantages: SPE is faster, uses significantly less solvent than preparative HPLC, and can be automated for processing many samples in parallel.[11] It is often sufficient for applications that do not require >95% purity.

  • Limitations: SPE provides a lower resolution purification compared to HPLC. It is best suited for removing bulk impurities, such as salts and residual cleavage reagents, rather than separating closely related peptide impurities (e.g., deletion sequences).

  • Typical Use: A common strategy is to use SPE as a preliminary cleanup step to desalt and concentrate the crude peptide before final purification by RP-HPLC.[12]

Q4: What are the optimal mobile phases for RP-HPLC purification of these peptides?

A: The standard mobile phases for peptide purification are:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[7]

TFA acts as an ion-pairing agent, which sharpens peaks and improves resolution. The separation is achieved by running a gradient from a low to a high percentage of Mobile Phase B.

Q5: At what wavelength should I monitor the peptide elution?

A: Peptide bonds have a strong absorbance between 210-220 nm.[7][8] Monitoring at 214 nm is a common practice for detecting peptides during HPLC purification. If your peptide contains aromatic amino acids (Trp, Tyr, Phe), you can also monitor at 280 nm, although the sensitivity will be lower.

Quantitative Data Summary

Table 1: Typical RP-HPLC Parameters for Peptide Purification

ParameterRecommended Value/TypeRationale
Stationary Phase C18, C8, or C4 silicaChoice depends on peptide hydrophobicity.[]
Pore Size 300 ÅAllows peptide access to the stationary phase.[9]
Mobile Phase A 0.1% TFA in WaterStandard aqueous phase with ion-pairing agent.[7]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic phase for elution.[7]
Gradient Linear, optimized (e.g., 0.5-1% B/min)A shallow gradient provides better resolution.
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameterStandard flow rates for typical column sizes.
Detection Wavelength 214 nmDetects the peptide bond for high sensitivity.[7][8]
Purity Target >95%Suitable for most in vivo and quantitative studies.[8]

Table 2: Cleavage Cocktail Composition and Impact on Azide Stability

Cleavage Cocktail CompositionAzide ReductionRecommendation
95% TFA / 2.5% TIS / 2.5% H₂OMinimalHighly Recommended for azide-containing peptides.[1]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTTLowAcceptable alternative if a thiol scavenger is needed.[1]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTSignificantNot Recommended due to high potential for azide reduction.[1]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas.

    • Mobile Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm membrane and degas.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water or a small amount of DMSO).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the chosen reversed-phase column (e.g., C18, 300 Å) with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until the baseline is stable.

  • Chromatography:

    • Inject the filtered sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized for each specific peptide.

    • Monitor the elution at 214 nm.

  • Fraction Collection:

    • Collect fractions (e.g., 1-minute fractions) as the peaks elute.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

    • Pool the pure fractions.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Desalting
  • Sorbent Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol (B129727) or acetonitrile through it.

    • Equilibrate the cartridge by passing 2-3 column volumes of aqueous solution (e.g., 0.1% TFA in water) through it. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal volume of the equilibration buffer.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of the equilibration buffer (e.g., 0.1% TFA in water) to remove salts and very polar impurities.

  • Elution:

    • Elute the peptide from the cartridge using a higher concentration of organic solvent (e.g., 50-70% acetonitrile with 0.1% TFA). Collect the eluate. The optimal elution concentration may require some optimization.

  • Final Steps:

    • The eluted sample is now desalted and can be lyophilized or further purified by RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin (TFA/TIS/H₂O Cocktail) synthesis->cleavage crude Crude Peptide cleavage->crude spe SPE Desalting (Optional) crude->spe Cleanup hplc Preparative RP-HPLC crude->hplc spe->hplc fractions Collect Fractions hplc->fractions analysis Analytical HPLC & MS fractions->analysis pooling Pool Pure Fractions analysis->pooling lyo Lyophilization pooling->lyo final_product Purified Peptide lyo->final_product

Caption: Workflow for the synthesis and purification of Azido-DOTA peptides.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Causes & Solutions start Problem Observed During HPLC Purification p1 M-26 Peak in MS? start->p1 p2 High Backpressure? start->p2 p3 Broad/Tailing Peaks? start->p3 p1->p2 No s1 Azide Reduction -> Change Cleavage Scavenger p1->s1 Yes p2->p3 No s2 Column/System Clog -> Filter Sample, Use Guard Column p2->s2 Yes s3 Poor Chromatography -> Optimize Gradient, Reduce Load p3->s3 Yes

Caption: Troubleshooting logic for common HPLC purification issues.

References

Validation & Comparative

A Comparative Guide to Azido-mono-amide-DOTA and Other DOTA Derivatives for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals for imaging and therapy. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is a cornerstone in the field, renowned for its ability to form highly stable complexes with a wide range of radiometals. However, the functionalization of DOTA for conjugation to biomolecules significantly influences the radiolabeling process and the in vivo performance of the resulting radiopharmaceutical. This guide provides an objective comparison of Azido-mono-amide-DOTA, which enables bioorthogonal "click chemistry" conjugation, with other commonly used DOTA derivatives.

Executive Summary

This compound offers a distinct advantage for the site-specific conjugation of sensitive biomolecules under mild conditions through copper-free click chemistry. This contrasts with more traditional DOTA derivatives that rely on reactions with primary amines (DOTA-NHS) or thiols (DOTA-maleimide). The choice of DOTA derivative impacts radiolabeling efficiency, the required reaction conditions, and the stability of the final radiolabeled conjugate. This guide presents a compilation of experimental data to inform the selection of the optimal DOTA derivative for your specific research and drug development needs.

Data Presentation: Quantitative Comparison of DOTA Derivatives

The following tables summarize key performance indicators for various DOTA derivatives based on published experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can vary depending on the specific biomolecule, radiometal, and experimental setup.

Table 1: Comparison of Radiolabeling Conditions and Efficiency for 68Ga

Chelator/DerivativeBiomoleculeLabeling Temperature (°C)Labeling Time (min)Optimal pHRadiochemical Yield (RCY) (%)Molar/Specific Activity
This compound Peptide (via click chemistry)9010~4>95Not explicitly stated in direct comparisons
DOTA-monoamide PSMA-inhibitor955-153.5-4.5>95High
DOTA-TATE/TOC Somatostatin analogues85-9510-203.5-4.0>95Up to 1 GBq/nmol
DOTA-maleimide Thiol-containing moleculesRoom Temperature (for conjugation) then 95 (for labeling)10-15~4.0>90740 MBq/μmol (for 68Ga-DOTA-RGD)
DOTA-NHS ester AntibodyRoom Temperature (for conjugation) then 95 (for labeling)10-15~4.5>95Not explicitly stated in direct comparisons

Table 2: Comparison of Radiolabeling Conditions and Efficiency for 177Lu

Chelator/DerivativeBiomoleculeLabeling Temperature (°C)Labeling Time (min)Optimal pHRadiochemical Yield (RCY) (%)Molar/Specific Activity
This compound Not specifically reported-----
DOTA-PSMA-617 PSMA-inhibitor9515-304.5>95~90 MBq/nmol
DOTA-Rituximab (NHS/SCN) Antibody37-4030-605.5-7.0>95~0.5 GBq/mg
DOTA-TATE Somatostatin analogue80-10020-304.0-4.5>980.15 - 0.5 GBq/nmol
DOTA-peptide Generic Peptide80204.0-4.5>95High

Table 3: In Vitro Stability of Radiolabeled DOTA-conjugates

RadiometalChelator-BiomoleculeStability in Serum (time)% Intact
68GaDOTA-PSMA-6172 hours>90%
177LuDOTA-PSMA-61724 hours>95%
177LuDOTA-Rituximab24 hours>95%
177LuDOTA-PD-L1-i72 hours>97.5%
177LuDOTA-[Pro1,Tyr4]-bombesin7 days>95%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of radiopharmaceuticals. Below are representative protocols for the conjugation and radiolabeling of this compound and other common DOTA derivatives.

Protocol 1: Two-Step Radiolabeling using this compound via Copper-Free Click Chemistry

This protocol involves the conjugation of an alkyne-modified biomolecule to this compound, followed by radiolabeling.

Step 1: Bioconjugation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule (e.g., a peptide or antibody fragment) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water).

  • Conjugation Reaction:

    • Mix the alkyne-modified biomolecule and this compound in a molar ratio typically ranging from 1:3 to 1:10.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or as optimized for the specific biomolecule.

  • Purification:

    • Purify the DOTA-conjugated biomolecule using size-exclusion chromatography (e.g., a PD-10 desalting column) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess this compound.

    • Lyophilize the purified product for storage.

Step 2: Radiolabeling

  • Reagent Preparation:

    • Prepare a solution of the DOTA-biomolecule conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5 for 177Lu; or 0.2 M ammonium (B1175870) acetate, pH 4.5 for 68Ga).

    • Obtain the desired radiometal (e.g., 177LuCl₃ in 0.04 M HCl or 68GaCl₃ eluted from a generator).

  • Radiolabeling Reaction:

    • Add the radiometal solution to the vial containing the DOTA-biomolecule conjugate.

    • Incubate the reaction mixture at 90-95°C for 10-30 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (iTLC) and/or radio-HPLC.

Protocol 2: One-Step Radiolabeling of a DOTA-NHS Ester Conjugate

This protocol is for biomolecules with available primary amine groups.

Step 1: Bioconjugation

  • Reagent Preparation:

    • Dissolve the biomolecule in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

    • Dissolve DOTA-NHS ester in a small volume of anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the DOTA-NHS ester solution to the biomolecule solution at a specific molar ratio (e.g., 10:1 to 20:1).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the DOTA-conjugated biomolecule using size-exclusion chromatography or dialysis to remove unreacted DOTA-NHS ester.

Step 2: Radiolabeling

  • Follow the radiolabeling and quality control steps as described in Protocol 1, Step 2.

Protocol 3: One-Step Radiolabeling of a DOTA-Maleimide Conjugate

This protocol is suitable for biomolecules containing free thiol groups.

Step 1: Bioconjugation

  • Reagent Preparation:

    • Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., PBS with EDTA, pH 7.0-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

    • Dissolve DOTA-maleimide in a small volume of DMSO.

  • Conjugation Reaction:

    • Add the DOTA-maleimide solution to the biomolecule solution at a specific molar ratio (e.g., 5:1 to 10:1).

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification:

    • Purify the DOTA-conjugated biomolecule using size-exclusion chromatography.

Step 2: Radiolabeling

  • Follow the radiolabeling and quality control steps as described in Protocol 1, Step 2.

Mandatory Visualization

G cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling Alkyne_Biomolecule Alkyne-modified Biomolecule Mix_React Mix and Incubate (Room Temperature) Alkyne_Biomolecule->Mix_React Azido_DOTA This compound Azido_DOTA->Mix_React Purification1 Purification (SEC or HPLC) Mix_React->Purification1 DOTA_Conjugate DOTA-Biomolecule Conjugate Purification1->DOTA_Conjugate Labeling_Reaction Add Radiometal & Incubate (90-95°C) DOTA_Conjugate->Labeling_Reaction Radiometal Radiometal (e.g., 68Ga, 177Lu) Radiometal->Labeling_Reaction QC Quality Control (iTLC, Radio-HPLC) Labeling_Reaction->QC Final_Product Radiolabeled Biomolecule QC->Final_Product

Caption: Workflow for this compound conjugation and radiolabeling.

G cluster_biomolecule Target Biomolecule Functional Groups DOTA_Derivatives {DOTA Derivatives|Key Features} Azido_DOTA This compound Reactive Group: Azide Conjugation Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Key Advantage: Bioorthogonal, site-specific, mild conditions DOTA_Derivatives->Azido_DOTA Click Chemistry NHS_DOTA DOTA-NHS ester Reactive Group: N-hydroxysuccinimide ester Conjugation Chemistry: Amide bond formation with primary amines (e.g., Lysine) Key Advantage: Well-established, reacts with common functional groups DOTA_Derivatives->NHS_DOTA Amine Reactive Maleimide_DOTA DOTA-maleimide Reactive Group: Maleimide Conjugation Chemistry: Thioether bond formation with thiols (e.g., Cysteine) Key Advantage: Site-specific conjugation to native or engineered thiols DOTA_Derivatives->Maleimide_DOTA Thiol Reactive Alkyne Alkyne Azido_DOTA->Alkyne Amine Amine (Lysine) NHS_DOTA->Amine Thiol Thiol (Cysteine) Maleimide_DOTA->Thiol

Caption: Comparison of DOTA derivative conjugation strategies.

Concluding Remarks

The choice between this compound and other DOTA derivatives is contingent upon the specific requirements of the radiopharmaceutical being developed.

  • This compound is the preferred choice for site-specific labeling of biomolecules that are sensitive to harsh reaction conditions or when precise control over the conjugation site is paramount. The bioorthogonal nature of click chemistry allows for a clean and efficient conjugation process.

  • DOTA-NHS ester remains a workhorse for labeling proteins and peptides with accessible primary amines. It is a cost-effective and well-established method, although it can lead to a heterogeneous product if multiple amine groups are present.

  • DOTA-maleimide offers a route for site-specific conjugation to thiol groups, which can be naturally present or engineered into a biomolecule.

Ultimately, the optimal DOTA derivative will depend on a careful consideration of the biomolecule's properties, the desired radiolabeling conditions, and the intended in vitro and in vivo applications. This guide provides a foundational comparison to aid in this critical decision-making process.

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stable conjugation of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is a critical step in the development of radiopharmaceuticals for imaging and therapy.[1] "Click chemistry," a term encompassing a class of rapid, reliable, and high-yielding chemical reactions, has emerged as a powerful tool for this purpose.[2][3] Two main variants of the azide-alkyne cycloaddition reaction are predominantly used: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

This guide provides an objective comparison of these two methodologies for DOTA conjugation, supported by experimental data, to assist in the selection of the optimal strategy for specific research and development needs.

Executive Summary

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potential cytotoxicity due to copper catalyst, which can limit in vivo applications without the use of specialized ligands to minimize toxicity.[2][4]Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[5][]
Reaction Kinetics Generally very fast, often reaching completion in minutes to a few hours.[4]Reaction rates are dependent on the specific cyclooctyne (B158145) used but can be very rapid, with some reactions completing in minutes.[5][7]
Reaction Components Requires an azide (B81097), a terminal alkyne, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand.[5][8]Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[5][]
Side Reactions The copper catalyst can have a high affinity for the DOTA chelator, potentially interfering with subsequent radiolabeling.[1] Copper can also catalyze the formation of reactive oxygen species, which may damage sensitive biomolecules.[9]Some strained alkynes can exhibit off-target reactivity with thiol-containing molecules like cysteine residues in proteins.[5] The reaction is not regioselective, producing a mixture of 1,4- and 1,5-disubstituted triazoles.[2]
Cost Reagents are generally less expensive.Strained cyclooctynes can be significantly more expensive.[5]

Quantitative Performance Comparison

The following tables summarize key quantitative parameters for CuAAC and SPAAC in the context of DOTA conjugation and related bioconjugation reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

Table 1: Reaction Kinetics

Reaction TypeReactantsSecond-Order Rate Constant (k₂)Typical Reaction TimeReference
CuAACAzide and terminal alkyne1-100 M⁻¹s⁻¹< 1 hour[10]
SPAACAzide and Dibenzocyclooctyne (DBCO)~1 M⁻¹s⁻¹1-12 hours[7]
SPAACAzide and Bicyclononyne (BCN)0.2-0.5 M⁻¹s⁻¹1-24 hours[11]
SPAACAzide and DIFOFaster than DBCO< 1 hour[12]

Table 2: Radiolabeling and Specific Activity

Conjugation MethodBiomoleculeRadioisotopeRadiochemical PuritySpecific ActivityReference
CuAACDimeric [Tyr³]octreotide¹¹¹In>98%22.7 GBq/µmol[13]
SPAACNeuropeptide Y analog¹¹¹In>98%up to 88 MBq/nmol[1]
N/A (Direct Conjugation)Trastuzumab⁶⁴Cu97.4%0.29 MBq/µg[14]
N/A (Direct Conjugation)αvβ6-Specific Peptide⁶⁴Cu>99%0.48 Ci/µmol[15]

Reaction Pathway Diagrams

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne component and the necessity of a catalyst.

CuAAC_Pathway Azide Azide-functionalized Biomolecule/DOTA Reaction + Azide->Reaction Alkyne Alkyne-functionalized DOTA/Biomolecule Alkyne->Reaction Cu_I Cu(I) Catalyst Cu_I->Reaction Product DOTA-Biomolecule Conjugate (1,4-regioisomer) Reaction->Product

Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

SPAAC_Pathway Azide Azide-functionalized Biomolecule/DOTA Reaction + Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) -functionalized DOTA/Biomolecule Cyclooctyne->Reaction Product DOTA-Biomolecule Conjugate (mixture of regioisomers) Reaction->Product

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these conjugation strategies. Below are representative protocols for CuAAC and SPAAC for the conjugation of a DOTA derivative to a biomolecule.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-DOTA to an Azide-Peptide

Materials:

  • Azide-functionalized peptide

  • Alkyne-functionalized DOTA derivative

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-peptide in PBS.

    • Prepare a stock solution of the alkyne-DOTA in DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-peptide solution.

    • Add the alkyne-DOTA solution to the peptide solution.

    • Prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution, followed by the sodium ascorbate solution. The final concentrations should be optimized, but a common starting point is a 1:5:10 molar ratio of peptide:alkyne-DOTA:copper/ligand/ascorbate.

  • Reaction:

    • Add the catalyst premix to the peptide/alkyne-DOTA mixture.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the DOTA-peptide conjugate using reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-DOTA to an Azide-Antibody

Materials:

  • Azide-functionalized antibody

  • DBCO-functionalized DOTA derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving DBCO-DOTA)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the azide-antibody in PBS.

    • Prepare a stock solution of the DBCO-DOTA in DMSO.

  • Reaction Setup:

    • Add the DBCO-DOTA stock solution to the antibody solution. A 5- to 20-fold molar excess of the DBCO-DOTA is typically used.

  • Reaction:

    • Incubate the reaction mixture at room temperature for 4-24 hours. The reaction can also be performed at 4°C for longer incubation times to minimize potential protein degradation.

  • Purification:

    • Purify the DOTA-antibody conjugate using a desalting or SEC column to remove excess, unreacted DBCO-DOTA.

Experimental Workflow

The following diagram illustrates the general workflow for both CuAAC and SPAAC DOTA conjugation.

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start 1. Prepare Azide-Biomolecule and Alkyne-DOTA CuAAC_React 2. Add Cu(I) Catalyst Premix (CuSO4, Ascorbate, Ligand) CuAAC_Start->CuAAC_React CuAAC_Incubate 3. Incubate at Room Temperature CuAAC_React->CuAAC_Incubate CuAAC_Purify 4. Purify by HPLC CuAAC_Incubate->CuAAC_Purify CuAAC_End DOTA-Conjugate CuAAC_Purify->CuAAC_End SPAAC_Start 1. Prepare Azide-Biomolecule and Cyclooctyne-DOTA SPAAC_React 2. Mix Reactants SPAAC_Start->SPAAC_React SPAAC_Incubate 3. Incubate at Room Temperature or 4°C SPAAC_React->SPAAC_Incubate SPAAC_Purify 4. Purify by SEC SPAAC_Incubate->SPAAC_Purify SPAAC_End DOTA-Conjugate SPAAC_Purify->SPAAC_End

Figure 3. General experimental workflows for CuAAC and SPAAC DOTA conjugation.

Conclusion

The choice between copper-catalyzed and copper-free click chemistry for DOTA conjugation is highly dependent on the specific application and the nature of the biomolecule.

CuAAC is a robust, fast, and cost-effective method that is well-suited for the conjugation of DOTA to peptides and other relatively stable biomolecules, particularly for in vitro applications. [5] However, the potential for copper-induced cytotoxicity and interference with DOTA's chelating ability necessitates careful optimization and thorough purification.[1][2][4]

SPAAC offers the significant advantage of being bioorthogonal, making it the preferred method for conjugating DOTA to sensitive biomolecules such as antibodies and for applications in living systems. [][16] While generally slower and more expensive than CuAAC, the development of more reactive cyclooctynes continues to improve its efficiency.[7]

Ultimately, a careful consideration of the trade-offs between reaction speed, biocompatibility, cost, and potential side reactions will guide the selection of the optimal click chemistry strategy for successful DOTA conjugation in radiopharmaceutical research and development.

References

A Head-to-Head Comparison of Azido-mono-amide-DOTA and DOTA-NHS Ester for Bioconjugation and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling precise diagnosis and therapy. A critical step in creating these agents is the stable conjugation of a chelator, which securely holds a radiometal, to a biomolecule that targets specific cells or tissues. Among the most widely used chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide provides a detailed head-to-head comparison of two key DOTA derivatives used for bioconjugation: Azido-mono-amide-DOTA, which utilizes click chemistry, and DOTA-NHS ester, which reacts with primary amines. This comparison is supported by experimental data to aid researchers in selecting the optimal chelator for their specific application.

Executive Summary

Both this compound and DOTA-NHS ester are effective bifunctional chelators for attaching DOTA to biomolecules. The primary difference lies in their conjugation chemistry. DOTA-NHS ester offers a straightforward and widely used method for labeling primary amines, such as those on lysine (B10760008) residues of proteins. In contrast, this compound provides a bioorthogonal "click chemistry" approach, offering high specificity and efficiency, particularly for biomolecules engineered to contain an alkyne group. The choice between these two powerful tools will depend on the nature of the biomolecule, the desired degree of control over the conjugation site, and the overall experimental design.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative parameters for the conjugation and performance of this compound and DOTA-NHS ester based on available literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific biomolecule, reaction conditions, and radiometal used.

ParameterThis compound (via Click Chemistry)DOTA-NHS Ester (via Amine Reaction)References
Reaction Principle Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC or CuAAC)Acylation of primary amines (e.g., lysine residues)[1][2]
Reaction pH Typically 4.0 - 8.5 (SPAAC is generally less pH-sensitive)7.2 - 8.5[3][4]
Reaction Temperature Room temperature to 37°C4°C to room temperature[4][5]
Reaction Time 1 - 24 hours (SPAAC can be faster)0.5 - 4 hours[4][5]
Typical Molar Ratio (Chelator:Biomolecule) 1.1:1 to 10:1 for site-specific conjugation5:1 to 100:1 for random lysine conjugation[1][6]
Radiolabeling Yield >95%>95%[6][7]
Radiochemical Purity >98%>95%[6][7]
In Vitro Stability of Conjugate High, stable triazole linkageHigh, stable amide bond[5][8]
In Vivo Stability of Radiolabeled Conjugate High, low release of radiometalGenerally high, but can be influenced by the number of chelators per biomolecule[5][8]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the copper-free click chemistry conjugation of this compound to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • DBCO-modified antibody in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare the DBCO-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Chelator Preparation: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Purify the DOTA-conjugated antibody from excess chelator using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

Protocol 2: Conjugation of DOTA-NHS Ester to an Antibody via Amine Reaction

This protocol provides a general procedure for conjugating DOTA-NHS ester to the lysine residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • DOTA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Exchange the antibody into a conjugation buffer (0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.[9]

  • Chelator Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[10]

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DOTA-conjugated antibody using an SEC column equilibrated with a suitable buffer for storage, such as PBS, pH 7.4.

  • Characterization: Determine the average number of DOTA molecules per antibody.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibodies

This protocol is a general procedure for radiolabeling DOTA-conjugated antibodies with a trivalent radiometal such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).

Materials:

  • DOTA-conjugated antibody

  • Radiometal solution (e.g., ¹⁷⁷LuCl₃ in HCl)

  • Labeling buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase for ITLC (e.g., 50 mM DTPA in saline)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the DOTA-conjugated antibody to the labeling buffer.

  • Radiometal Addition: Add the radiometal solution to the antibody mixture. The final volume should be kept minimal to ensure a high concentration of reactants.

  • Incubation: Incubate the reaction at 37-42°C for 30-60 minutes.[12]

  • Quality Control: Determine the radiochemical purity by spotting a small aliquot of the reaction mixture onto an ITLC strip and developing it with the mobile phase. The radiolabeled antibody will remain at the origin, while free radiometal will move with the solvent front.

  • Quenching (Optional): If a significant amount of free radiometal is present, add the quenching solution to complex it.

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled antibody using an SEC column.

Mandatory Visualization

Conjugation_Pathways Figure 1. Conjugation Pathways cluster_0 This compound (Click Chemistry) cluster_1 DOTA-NHS Ester (Amine Reaction) Azido_DOTA This compound Triazole_Linkage Stable Triazole Linkage Azido_DOTA->Triazole_Linkage SPAAC or CuAAC Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Triazole_Linkage DOTA_NHS DOTA-NHS Ester Amide_Bond Stable Amide Bond DOTA_NHS->Amide_Bond Nucleophilic Attack Amine_Biomolecule Amine-containing Biomolecule (e.g., Protein) Amine_Biomolecule->Amide_Bond

Caption: Comparison of conjugation pathways for this compound and DOTA-NHS ester.

Experimental_Workflow Figure 2. General Experimental Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling Start Start: Biomolecule & Chelator Conjugation Conjugation Reaction Start->Conjugation Purification1 Purification of Conjugate (e.g., SEC) Conjugation->Purification1 Characterization Characterization (e.g., Mass Spectrometry) Purification1->Characterization DOTA_Conjugate DOTA-Biomolecule Conjugate Characterization->DOTA_Conjugate Radiolabeling Radiolabeling with Radiometal DOTA_Conjugate->Radiolabeling QC Quality Control (e.g., ITLC) Radiolabeling->QC Purification2 Purification (if needed) QC->Purification2 Purity < 95% Final_Product Final Radiopharmaceutical QC->Final_Product Purity >= 95% Purification2->Final_Product

References

Stability of Azido-mono-amide-DOTA Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of chelator-radionuclide complexes in biological environments is a critical parameter for the successful development of targeted radiopharmaceuticals and imaging agents. Insufficient in vivo stability can lead to the premature release of the radiometal, resulting in off-target accumulation, increased toxicity, and reduced efficacy. This guide provides a comparative analysis of the serum stability of Azido-mono-amide-DOTA conjugates against other commonly used bifunctional chelators, supported by experimental data and detailed protocols.

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely utilized for their ability to form highly stable and kinetically inert complexes with a variety of radiometals. The this compound derivative provides a versatile platform for bioconjugation via "click chemistry," allowing for the efficient attachment of the chelator to biomolecules. Understanding the stability of the resulting metal complex in serum is paramount for advancing these conjugates through the development pipeline.

Quantitative Comparison of Chelator Stability in Serum

The following table summarizes the serum stability of various DOTA derivatives and alternative chelators from published studies. While direct comparative data for this compound under identical conditions is limited, the stability of other DOTA-monoamide and related DOTA conjugates provides a strong indication of its expected performance. Macrocyclic chelators like DOTA and its derivatives generally exhibit superior kinetic inertness compared to acyclic chelators such as DTPA.[1]

Chelator ConjugateRadiometalIncubation Time (hours)Percent Intact in Serum (%)Reference
DOTA Derivatives (Macrocyclic)
DOTA-Peptide177Lu24>95[2]
DOTA-GA-Peptide68Ga2>95[1]
p-SCN-Bn-DOTA-Antibody64Cu48>94[3]
DOTA-Trastuzumab64Cu2454[4]
DOTA-Trastuzumab64Cu4826[4]
2B-DOTA-Antibody88Y17 daysNo significant release[5]
Alternative Macrocyclic Chelators
NOTA-Rituximab64Cu48>94[3]
Oxo-DO3A-Trastuzumab64Cu24>95[4]
Oxo-DO3A-Trastuzumab64Cu48~80[4]
PCTA-Trastuzumab64Cu24>95[4]
PCTA-Trastuzumab64Cu48~80[4]
Acyclic Chelators
p-SCN-Bn-DTPA-Antibody64Cu48Poor stability[3]
CHX-A''-DTPA-Antibody64Cu48Poor stability[3]
1B4M-DTPA-Antibody88Y-Dissociation rate: 3.97 x 10-3 day-1[5]

Experimental Protocols

Accurate assessment of serum stability is crucial for the preclinical evaluation of radiolabeled conjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general method for determining the stability of a radiolabeled conjugate in human serum.

1. Materials:

  • Radiolabeled conjugate (e.g., 64Cu-Azido-mono-amide-DOTA-peptide)

  • Human serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Size-exclusion chromatography (SEC) column or Radio-TLC/HPLC system

  • Incubator or water bath at 37°C

  • Centrifuge

2. Procedure:

  • Incubation: Aseptically add a small volume of the purified radiolabeled conjugate to a pre-warmed aliquot of human serum (e.g., 1:10 to 1:20 v/v). Gently mix the solution.

  • Incubate the mixture at 37°C.[6]

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.[6]

  • Protein Precipitation: To quench the reaction and separate the intact conjugate from serum proteins, add an equal volume of cold acetonitrile to the serum sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[1]

  • Analysis: Analyze the supernatant containing the radiolabeled species by a suitable method:

    • Radio-HPLC: Inject the supernatant onto an appropriate HPLC column (e.g., C18 for peptides) and monitor the radioactivity of the eluate. The percentage of intact conjugate is determined by integrating the peak corresponding to the intact radiolabeled conjugate.

    • Radio-TLC: Spot the supernatant onto a TLC plate and develop it with an appropriate mobile phase. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner.

    • Size-Exclusion Chromatography: Pass the sample through a size-exclusion column to separate the high-molecular-weight protein-bound radioactivity from the low-molecular-weight intact conjugate.

3. Data Analysis:

  • Calculate the percentage of intact radiolabeled conjugate at each time point relative to the initial (time 0) sample.

  • Plot the percentage of intact conjugate versus time to visualize the stability profile.

Protocol 2: Challenge Study with a Competing Chelator

This experiment assesses the kinetic inertness of the radiometal complex by introducing a strong competing chelator, such as EDTA.

1. Materials:

  • Radiolabeled conjugate

  • Human serum

  • EDTA solution (high molar excess, e.g., 1000-fold)

  • Analytical equipment as described in Protocol 1

2. Procedure:

  • Incubate the radiolabeled conjugate in human serum as described in Protocol 1.

  • Add a high molar excess of EDTA to the serum mixture.

  • Continue the incubation at 37°C, taking aliquots at various time points.

  • Analyze the samples using Radio-HPLC or Radio-TLC to quantify the amount of radiometal that has been transchelated to EDTA.

3. Data Analysis:

  • Quantify the percentage of radioactivity associated with the intact conjugate and the EDTA complex.

  • A lower rate of transchelation to EDTA indicates higher kinetic inertness of the original complex.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in assessing the stability of this compound conjugates.

SerumStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Radiolabeled This compound Conjugate mix Mix and Incubate at 37°C start->mix serum Human Serum serum->mix aliquot Take Aliquots at Time Points mix->aliquot precipitate Protein Precipitation (e.g., Acetonitrile) aliquot->precipitate analyze Analyze Supernatant (Radio-HPLC/TLC) precipitate->analyze data Quantify % Intact Conjugate analyze->data

Caption: Workflow for Serum Stability Assay.

TranschelationChallenge start Radiolabeled DOTA-Conjugate (Stable Complex) transchelation Transchelation start->transchelation Dissociation serum_protein Serum Proteins (e.g., Transferrin) serum_protein->transchelation edta Excess EDTA (Competing Chelator) edta->transchelation released_metal Released Radiometal transchelation->released_metal edta_complex Radiometal-EDTA Complex released_metal->edta_complex Chelation

References

Preserving Antibody Potency: A Comparative Guide to Assessing Immunoreactivity after DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the creation of powerful diagnostic and therapeutic tools, such as radioimmunoconjugates. Among these chelators, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely utilized for their stable coordination of radiometals. However, the conjugation process itself can pose a risk to the antibody's primary function: its immunoreactivity. This guide provides a comprehensive comparison of the impact of different DOTA conjugation strategies on antibody immunoreactivity, with a focus on Azido-mono-amide-DOTA, and presents supporting experimental data and detailed protocols for assessment.

The covalent attachment of chelators, such as DOTA, is essential for radiolabeling antibodies. However, this chemical modification can inadvertently alter the antibody's structure, potentially compromising its ability to bind to its target antigen. A critical factor influencing the retention of immunoreactivity is the ratio of chelator to antibody; an increasing number of conjugated chelators can lead to a decrease in the antibody's binding affinity.[1][2] Therefore, rigorous validation of the immunoreactivity of conjugated antibodies is paramount to ensure their efficacy and safety in preclinical and clinical applications.

Comparing Conjugation Chemistries: Impact on Immunoreactivity

The choice of conjugation chemistry plays a pivotal role in preserving the immunoreactivity of an antibody. Traditional methods often involve random conjugation to lysine (B10760008) residues, which can be abundant throughout the antibody, including in or near the antigen-binding site. Modern techniques, such as click chemistry utilizing this compound, offer a more controlled, site-specific approach.

Below is a comparative summary of quantitative data from various studies, highlighting the impact of different conjugation methods and chelator-to-antibody ratios on immunoreactivity.

Conjugation MethodChelatorAntibodyChelator:Antibody RatioImmunoreactivity (%)Reference
Random (Amine-reactive)p-SCN-Bn-DOTA1C1m-Fc185.1 ± 1.3[3]
Random (Amine-reactive)p-SCN-Bn-DOTA1C1m-Fc386.2 ± 2.7[3]
Random (Amine-reactive)p-SCN-Bn-DOTA1C1m-Fc687.5 ± 1.0[3]
Random (Amine-reactive)p-SCN-Bn-DOTA1C1m-Fc8.578.0 ± 1.4[3]
Random (Amine-reactive)p-SCN-Bn-DOTA1C1m-Fc1124.0 ± 1.7[3]
Site-Specific (Thiol-reactive)PFP-DOTAHuM195Not SpecifiedKd: 11.8 nM[4]
Random (Amine-reactive)p-SCN-Bn-DOTAHuM195Not SpecifiedKd: 13.8 nM[4]
Random (Amine-reactive)DTPA dianhydrideAnti-HSA188[1]
Random (Amine-reactive)DTPA dianhydrideAnti-HSA587[1]
Random (Amine-reactive)DTPA dianhydrideAnti-HSA2073[1]
Random (Amine-reactive)DTPA dianhydrideAnti-HSA4062[1]

Key Observations:

  • Chelator Loading: As demonstrated with p-SCN-Bn-DOTA, a significant loss of immunoreactivity is observed at high chelator-to-antibody ratios.[3]

  • Site-Specific vs. Random Conjugation: A study comparing site-specific (PFP-DOTA) and random (p-SCN-Bn-DOTA) conjugation showed a modest, though not statistically significant, improvement in the dissociation constant (Kd) for the site-specifically conjugated antibody, suggesting better preservation of the binding affinity.[4]

  • Alternative Chelators: Conjugation with DTPA also shows a concentration-dependent decrease in immunoreactivity, highlighting that this is a general concern for chelator conjugation.[1]

Experimental Protocols for Assessing Immunoreactivity

Several well-established methods can be employed to quantitatively assess the immunoreactivity of DOTA-conjugated antibodies. The choice of method often depends on the available resources, the nature of the antigen, and the desired endpoint.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay widely used to quantify antibody-antigen interactions. A competitive ELISA format is particularly useful for assessing the impact of conjugation on binding affinity.

Protocol for Competitive ELISA:

  • Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of the unconjugated (reference) antibody and the DOTA-conjugated antibody. Mix a fixed, suboptimal concentration of the HRP-conjugated reference antibody with each dilution of the unconjugated and conjugated antibodies. Add these mixtures to the antigen-coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the IC50 (the concentration of antibody that causes 50% inhibition of the HRP-conjugated antibody binding). A higher IC50 for the DOTA-conjugated antibody compared to the unconjugated antibody indicates a reduction in binding affinity.

Flow Cytometry

Flow cytometry is a powerful technique for assessing the binding of antibodies to cell surface antigens.

Protocol for Flow Cytometry-Based Immunoreactivity Assay:

  • Cell Preparation: Harvest cells expressing the target antigen and wash them with a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Antibody Incubation: Prepare serial dilutions of the fluorescently labeled unconjugated and DOTA-conjugated antibodies. Add the antibody dilutions to the cell suspension. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each antibody concentration. Plot the MFI against the antibody concentration and calculate the EC50 (the concentration of antibody required to achieve 50% of the maximum MFI). An increase in the EC50 for the DOTA-conjugated antibody indicates reduced immunoreactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol for SPR Analysis:

  • Ligand Immobilization: Immobilize the target antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the unconjugated and DOTA-conjugated antibodies in a suitable running buffer. Inject the antibody solutions sequentially over the sensor surface.

  • Regeneration: After each antibody injection, regenerate the sensor surface using a low pH buffer to remove the bound antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values. A higher KD value for the DOTA-conjugated antibody compared to the unconjugated antibody indicates a decrease in binding affinity.

Visualizing Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Antibody Preparation cluster_assay Immunoreactivity Assay cluster_analysis Data Analysis cluster_outcome Outcome Unconjugated_Ab Unconjugated Antibody ELISA Competitive ELISA Unconjugated_Ab->ELISA Flow_Cytometry Flow Cytometry Unconjugated_Ab->Flow_Cytometry SPR Surface Plasmon Resonance Unconjugated_Ab->SPR DOTA_Conjugated_Ab DOTA-Conjugated Antibody DOTA_Conjugated_Ab->ELISA DOTA_Conjugated_Ab->Flow_Cytometry DOTA_Conjugated_Ab->SPR IC50 IC50 Determination ELISA->IC50 EC50 EC50 Determination Flow_Cytometry->EC50 KD KD Determination SPR->KD Comparison Comparison of Immunoreactivity IC50->Comparison EC50->Comparison KD->Comparison

Caption: Experimental workflow for assessing antibody immunoreactivity.

conjugation_reaction Antibody Antibody with Engineered Alkyne Group Conjugated_Antibody DOTA-Conjugated Antibody (via Click Chemistry) Antibody->Conjugated_Antibody + Azido_DOTA This compound Azido_DOTA->Conjugated_Antibody Cu(I) catalyst

Caption: this compound conjugation via click chemistry.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Antibody DOTA-Radiolabeled Antibody Antibody->EGFR Binds & Blocks

Caption: EGFR/HER2 signaling pathway targeted by radioimmunotherapy.

Conclusion

The assessment of immunoreactivity is a non-negotiable step in the development of antibody-based therapeutics and diagnostics. The choice of conjugation chemistry, particularly the use of site-specific methods like click chemistry with this compound, can significantly influence the preservation of an antibody's binding affinity. As the data suggests, careful control over the chelator-to-antibody ratio is crucial to avoid detrimental effects on immunoreactivity. By employing rigorous analytical methods such as ELISA, flow cytometry, and SPR, researchers can confidently select and optimize antibody conjugates with the highest potential for clinical success.

References

A Comparative Analysis of DOTA and NODAGA for ⁶⁴Cu Labeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical step in the development of ⁶⁴Cu-labeled radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex directly impacts the in vivo performance and imaging quality of the radiotracer. This guide provides an objective comparison of two widely used chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid), for ⁶⁴Cu labeling, supported by experimental data.

Executive Summary

Both DOTA and NODAGA are effective chelators for ⁶⁴Cu. However, NODAGA generally offers the advantage of milder radiolabeling conditions and often results in ⁶⁴Cu-radioconjugates with superior in vivo stability, characterized by lower liver uptake and higher bioavailability. While tumor uptake may be comparable between ⁶⁴Cu-DOTA and ⁶⁴Cu-NODAGA conjugates, the improved in vivo stability of NODAGA complexes can lead to better tumor-to-background ratios, enhancing imaging contrast. The choice between DOTA and NODAGA may ultimately depend on the specific properties of the targeting molecule and the desired pharmacokinetic profile.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies of DOTA and NODAGA for ⁶⁴Cu labeling.

Table 1: Radiolabeling Performance

Parameter⁶⁴Cu-DOTA Conjugates⁶⁴Cu-NODAGA ConjugatesReference
Radiolabeling Temperature Often requires 37-43°C, though room temperature labeling is possible.Typically proceeds efficiently at room temperature (25°C).[1][2][3]
Radiolabeling Time 15 minutes to 1 hour.15 minutes to 1 hour.[1][3]
Radiochemical Yield Variable (56-100%), dependent on conjugate and conditions.Generally high (80-100%), often achieved under milder conditions.[1][2][4]
Specific Activity (MBq/µg) 0.27 - 0.330.11 - 0.15[5]

Table 2: In Vitro Performance

Parameter⁶⁴Cu-DOTA Conjugates⁶⁴Cu-NODAGA ConjugatesReference
Serum Stability High (>97%)High (>97%)[5][6]
PBS Stability HighHigh[2][7]
Resistance to Transchelation (EDTA/DTPA challenge) Generally stable, but can show some dissociation.Often demonstrates higher resistance to transchelation compared to DOTA.[2][5][7]
Immunoreactive Fraction 88-94%88-94%[7]

Table 3: In Vivo Biodistribution in Xenograft Models (%ID/g at 24h post-injection)

Organ⁶⁴Cu-DOTA-mAb7⁶⁴Cu-NODAGA-mAb7Reference
Blood LowerHigher[1]
Liver HigherLower[1][8]
Tumor 13.44 ± 1.2113.24 ± 4.86[1]
Tumor/Prostate Ratio Lower>2-fold higher[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for ⁶⁴Cu labeling and stability assessment.

Protocol 1: ⁶⁴Cu-Labeling of DOTA/NODAGA-Conjugated Antibodies
  • Preparation: To a solution of the DOTA- or NODAGA-conjugated antibody (e.g., 10-100 µg) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0), add the ⁶⁴CuCl₂ solution (50-250 MBq).[3]

  • Incubation:

    • For NODAGA conjugates , incubate at room temperature (25°C) for 15-60 minutes.[1][3]

    • For DOTA conjugates , incubate at 40°C for 30-60 minutes. Some DOTA conjugates can be labeled at room temperature, but this may require longer incubation times or higher conjugate concentrations.[1][3]

  • Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC) using a suitable mobile phase (e.g., 0.1 M sodium citrate).[5]

  • Purification: If necessary, purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., PD-10) to remove unchelated ⁶⁴Cu.[4]

Protocol 2: In Vitro Stability Assay
  • Incubation: Add an aliquot of the purified ⁶⁴Cu-labeled conjugate to an equal volume of either phosphate-buffered saline (PBS) or mouse serum.[5][7]

  • Challenge Study: To assess resistance to transchelation, add an aliquot of the radiolabeled conjugate to a solution of a competing chelator, such as DTPA (50 mM) or EDTA.[2][5][7]

  • Time Points: Incubate the mixtures at 37°C and analyze at various time points (e.g., 1, 4, 24 hours).[2][5]

  • Analysis: Determine the percentage of intact radiolabeled conjugate at each time point using iTLC.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative analysis of DOTA and NODAGA for ⁶⁴Cu labeling.

G cluster_0 Chelator Conjugation cluster_1 Radiolabeling cluster_2 Comparative Evaluation Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) DOTA_NHS DOTA-NHS Ester Biomolecule->DOTA_NHS Conjugation NODAGA_NHS NODAGA-NHS Ester Biomolecule->NODAGA_NHS Conjugation DOTA_conj DOTA-Biomolecule DOTA_NHS->DOTA_conj NODAGA_conj NODAGA-Biomolecule NODAGA_NHS->NODAGA_conj Cu_DOTA ⁶⁴Cu-DOTA-Biomolecule DOTA_conj->Cu_DOTA Cu_NODAGA ⁶⁴Cu-NODAGA-Biomolecule NODAGA_conj->Cu_NODAGA Cu64 [⁶⁴Cu]CuCl₂ Cu64->Cu_DOTA 40°C, 1h Cu64->Cu_NODAGA 25°C, 1h InVitro In Vitro Stability (Serum, PBS, EDTA) Cu_DOTA->InVitro InVivo In Vivo Biodistribution & PET Imaging Cu_DOTA->InVivo Cu_NODAGA->InVitro Cu_NODAGA->InVivo Comparison Performance Comparison InVitro->Comparison InVivo->Comparison

Caption: Workflow for comparing DOTA and NODAGA for ⁶⁴Cu labeling.

G cluster_DOTA DOTA Considerations cluster_NODAGA NODAGA Considerations Decision Choice of Chelator for ⁶⁴Cu Labeling DOTA DOTA Decision->DOTA NODAGA NODAGA Decision->NODAGA D_Pros Pros: - Well-established - High radiochemical yields achievable D_Cons Cons: - Often requires heating - Potential for lower in vivo stability (higher liver uptake) N_Pros Pros: - Mild labeling conditions (RT) - Generally higher in vivo stability - Lower liver uptake N_Cons Cons: - May have lower specific activity in some cases Final_Choice Optimal Radiotracer D_Cons->Final_Choice Consider Impact on Pharmacokinetics N_Pros->Final_Choice Favorable for In Vivo Applications

Caption: Decision-making logic for selecting between DOTA and NODAGA.

Conclusion

The selection between DOTA and NODAGA for ⁶⁴Cu labeling is a nuanced decision that should be guided by the specific requirements of the radiopharmaceutical being developed. While DOTA is a well-established and effective chelator, the evidence suggests that NODAGA often provides significant advantages in terms of milder labeling conditions and improved in vivo stability. The lower accumulation of ⁶⁴Cu-NODAGA conjugates in the liver is a particularly important factor for reducing non-target radiation dose and improving image quality.[1][8] For these reasons, NODAGA is an increasingly preferred chelator for the development of ⁶⁴Cu-based PET imaging agents.

References

Performance Showdown: Azido-mono-amide-DOTA in the Crosshairs of Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapies and diagnostics, the choice of chelating agent for radiopharmaceuticals is a critical decision point. This guide provides an in-depth, objective comparison of Azido-mono-amide-DOTA (AM-DOTA) with alternative chelators, supported by experimental data to inform the selection of the optimal agent for preclinical and clinical applications.

This compound has emerged as a versatile bifunctional chelator, enabling the stable coordination of diagnostic and therapeutic radionuclides while offering a bioorthogonal azide (B81097) handle for straightforward conjugation to targeting vectors via click chemistry. This approach facilitates the modular construction of radiopharmaceuticals, streamlining development and manufacturing processes. However, a thorough evaluation of its performance against other established and emerging chelators is essential for advancing the field.

Comparative Performance Data

The following tables summarize the key performance indicators of AM-DOTA in comparison to other commonly used chelators for cancer imaging and therapy. The data is compiled from various studies and presented to highlight the relative strengths and weaknesses of each system.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorRadionuclideTargeting MoleculeRadiolabeling YieldTemperature (°C)Time (min)pHReference
This compound 68GaPeptide>95%955-103.5-4.0[1][2]
64CuAntibodyGood37-4030-605.5[3]
111InPeptide>98%99304.5[4]
177LuSmall MoleculeHighNot SpecifiedNot SpecifiedNot Specified[5]
p-SCN-Bn-NOTA 68GaSingle-domain Antibody>98%Room Temp54.0[6]
p-SCN-Bn-DOTA 68GaSingle-domain Antibody>95%6015Not Specified[6]
NODAGA 64CuDipeptideHighNot SpecifiedNot SpecifiedNot Specified[7]
DFO 89ZrAntibody>80%Room TempNot SpecifiedNot Specified[3]

Table 2: In Vitro Stability

Chelator ConjugateRadionuclideStability in Human SerumChallenge ConditionsReference
This compound-conjugate 177LuHighNot Specified[8]
68Ga-NOTA-Porphyrin 68GaHighNot Specified[1]
68Ga-DOTA-Porphyrin 68GaHighNot Specified[1]
64Cu-NOTA-Dipeptide 64Cu>97%24 hours[7]
64Cu-DOTA-Dipeptide 64Cu>97%24 hours[7]
89Zr-DFO-Trastuzumab 89ZrLess stable than DOTA counterpartIn vivo[9]

Table 3: In Vivo Performance in Cancer Models

RadiopharmaceuticalCancer ModelTumor Uptake (%ID/g at optimal time)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
177Lu-DOTA-CTT1403 (PSMA-targeted) PC3-PIP (Prostate)10.7 ± 3.5 (48h)Not SpecifiedNot Specified[5]
68Ga-NOTA-A1-His (Mesothelin-targeted) HCC70 (Breast)~3.5 (1h)~10~35[6]
68Ga-DOTA-A1-His (Mesothelin-targeted) HCC70 (Breast)~3.5 (1h)~15~40[6]
64Cu-NOTA-Dipeptide (PSMA-targeted) PC3-PIP (Prostate)~10 (4h)~200~100[7]
64Cu-DOTA-Dipeptide (PSMA-targeted) PC3-PIP (Prostate)~6 (4h)~100~50[7]
111In-NOTA-Affibody (HER2-targeted) DU-145 (Prostate)8.2 ± 0.9 (4h)31 ± 1Not Specified[10]
111In-DOTA-Affibody (HER2-targeted) DU-145 (Prostate)~8 (4h)~15Not Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of this compound based radiopharmaceuticals.

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between an azide-functionalized chelator (e.g., this compound) and a cyclooctyne-modified targeting vector (e.g., a peptide or antibody).

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-modified targeting vector in a biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Dissolve this compound in a minimal amount of organic co-solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Conjugation Reaction:

    • Mix the solutions of the targeting vector and this compound in a molar ratio typically ranging from 1:2 to 1:10 (vector:chelator).

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting DOTA-conjugated targeting vector using size-exclusion chromatography (e.g., PD-10 desalting columns) or reversed-phase HPLC to remove unreacted chelator and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

Radiolabeling with Gallium-68 (B1239309)

This protocol outlines the labeling of a DOTA-conjugated molecule with the positron-emitting radionuclide 68Ga.

  • Elution of 68Ga:

    • Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Reaction Setup:

    • In a reaction vial, add the DOTA-conjugated targeting molecule (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 3.5-4.5).

    • Add the 68GaCl3 eluate to the reaction vial.

  • Labeling Reaction:

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.

  • Purification (if necessary):

    • If the radiochemical purity is below the required threshold, purify the radiolabeled product using a C18 Sep-Pak cartridge.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in human serum.

  • Incubation:

    • Add a small volume of the purified radiolabeled conjugate to human serum.

    • Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24 hours).

  • Analysis:

    • At each time point, analyze an aliquot of the serum mixture by radio-HPLC or iTLC to determine the percentage of intact radiolabeled conjugate.

Cell Uptake and Internalization Assay

This experiment quantifies the specific binding and internalization of the radiopharmaceutical in cancer cells.

  • Cell Culture:

    • Culture cancer cells expressing the target receptor to near confluency in appropriate cell culture plates.

  • Binding Assay:

    • Incubate the cells with a known concentration of the radiolabeled conjugate at 4°C for 1-2 hours.

    • For blocking experiments, co-incubate with a large excess of the non-radiolabeled targeting molecule to determine non-specific binding.

    • Wash the cells with cold PBS to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity using a gamma counter.

  • Internalization Assay:

    • Perform the incubation at 37°C to allow for receptor-mediated endocytosis.

    • After incubation, treat the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity.

    • Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).

In Vivo Biodistribution Study in a Xenograft Mouse Model

This study determines the distribution of the radiopharmaceutical in a tumor-bearing animal model.

  • Animal Model:

    • Implant human cancer cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm3).

  • Injection:

    • Intravenously inject a defined amount of the radiopharmaceutical into the tail vein of the tumor-bearing mice.

  • Tissue Harvesting:

    • At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

    • Dissect and weigh major organs and the tumor.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_Synthesis Synthesis & Conjugation cluster_Radiolabeling Radiolabeling & QC cluster_Evaluation Preclinical Evaluation Targeting_Vector Targeting Vector (e.g., Peptide, Antibody) Cyclooctyne_Modification Cyclooctyne Modification Targeting_Vector->Cyclooctyne_Modification SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne_Modification->SPAAC AM_DOTA This compound AM_DOTA->SPAAC Purification_1 Purification (HPLC/SEC) SPAAC->Purification_1 DOTA_Conjugate DOTA-Conjugate Purification_1->DOTA_Conjugate Radiolabeling Radiolabeling DOTA_Conjugate->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga, 64Cu) Radionuclide->Radiolabeling QC Quality Control (iTLC/Radio-HPLC) Radiolabeling->QC Radiopharmaceutical Radiopharmaceutical QC->Radiopharmaceutical In_Vitro In Vitro Studies (Stability, Cell Uptake) Radiopharmaceutical->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging) Radiopharmaceutical->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Experimental workflow for the synthesis, radiolabeling, and evaluation of an this compound-based radiopharmaceutical.

Comparison_Logic cluster_Parameters Performance Evaluation Parameters Chelator_Choice Choice of Chelator for Targeted Radiopharmaceutical AM_DOTA This compound Chelator_Choice->AM_DOTA Alternatives Alternative Chelators (e.g., Azido-NOTA, p-SCN-Bn-DOTA/NOTA) Chelator_Choice->Alternatives Radiolabeling Radiolabeling Efficiency & Conditions AM_DOTA->Radiolabeling Compare Stability In Vitro & In Vivo Stability AM_DOTA->Stability Compare Pharmacokinetics Pharmacokinetics (Uptake, Clearance) AM_DOTA->Pharmacokinetics Compare Imaging_Quality Tumor-to-Background Ratio AM_DOTA->Imaging_Quality Compare Alternatives->Radiolabeling Compare Alternatives->Stability Compare Alternatives->Pharmacokinetics Compare Alternatives->Imaging_Quality Compare Optimal_Agent Selection of Optimal Agent Radiolabeling->Optimal_Agent Stability->Optimal_Agent Pharmacokinetics->Optimal_Agent Imaging_Quality->Optimal_Agent

Caption: Logical framework for the comparative evaluation of this compound against alternative chelators.

Signaling_Pathway cluster_Cell Cancer Cell Radiopharmaceutical Radiolabeled PSMA-Targeted Ligand PSMA PSMA Receptor Radiopharmaceutical->PSMA Binding Internalization Endocytosis PSMA->Internalization Radionuclide_Decay Radionuclide Decay (e.g., β- or α-emission) Internalization->Radionuclide_Decay DNA_Damage DNA Damage Radionuclide_Decay->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for a PSMA-targeted radiopharmaceutical leading to cancer cell death.

Conclusion

The selection of a chelator is a multifaceted decision that balances radiolabeling efficiency, complex stability, and in vivo performance. This compound offers a robust and versatile platform for the development of targeted radiopharmaceuticals, particularly due to its compatibility with click chemistry. The comparative data presented in this guide indicate that while AM-DOTA performs favorably in many aspects, the optimal choice of chelator may be context-dependent, influenced by the specific radionuclide, targeting molecule, and cancer model under investigation. For instance, in some head-to-head comparisons, NOTA-based chelators have demonstrated advantages in terms of lower kidney retention and higher tumor-to-blood ratios, which are critical parameters for both imaging and therapeutic applications.[6][7][10] Ultimately, a thorough, side-by-side experimental evaluation, as outlined in the provided protocols, is paramount for the rational design of next-generation radiopharmaceuticals for personalized cancer medicine.

References

A Comparative Guide to DOTA-Based Bioconjugation: Azido-mono-amide-DOTA vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation strategy is critical for the development of effective targeted radiopharmaceuticals. This guide provides an objective comparison of Azido-mono-amide-DOTA with two common alternatives, DOTA-NHS ester and DBCO-DOTA, for the attachment of the versatile chelator DOTA to biomolecules. The comparison is supported by experimental data on conjugation efficiency, radiolabeling, and in vivo performance.

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is a cornerstone of nuclear medicine, capable of stably chelating a wide range of diagnostic and therapeutic radionuclides. The effective use of DOTA in targeted applications, such as positron emission tomography (PET) imaging and targeted radionuclide therapy, hinges on its efficient and stable conjugation to a targeting vector, typically a peptide or monoclonal antibody. This is achieved through the use of bifunctional DOTA derivatives, which possess a reactive group for bioconjugation. This guide focuses on the comparative performance of three such derivatives, each employing a distinct conjugation chemistry.

Executive Summary of Comparative Performance

The selection of a DOTA derivative is a trade-off between factors such as reaction efficiency, site-specificity, and the need for pre-functionalization of the biomolecule. While direct head-to-head comparative studies under identical conditions are limited, the existing literature provides valuable insights into the relative merits of each approach.

FeatureThis compound (SPAAC)DOTA-NHS Ester (Amide Coupling)DBCO-DOTA (SPAAC)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)N-Hydroxysuccinimide ester reaction with primary aminesStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Biomolecule Pre-functionalization Requires alkyne-functionalized biomoleculeReacts directly with native lysine (B10760008) residuesRequires azide-functionalized biomolecule
Site-Specificity High (if alkyne is site-specifically introduced)Low (reacts with multiple lysine residues)High (if azide (B81097) is site-specifically introduced)
Reaction Conditions Mild (physiological pH, room temperature)Mild (pH 7-9, room temperature or 4°C)Mild (physiological pH, room temperature)
Reaction Kinetics Generally fastCan be slower, requiring longer incubation timesFast
Conjugation Yield HighVariable, dependent on reaction conditions and biomoleculeHigh
Radiolabeling Efficiency High (>95%) with various radiometalsHigh (>95%) with various radiometalsHigh (>95%) with various radiometals
In Vivo Stability High (stable triazole linkage)High (stable amide bond)High (stable triazole linkage)

Experimental Data Comparison

The following tables summarize quantitative data collated from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, biomolecules, and analytical methods across different publications.

Table 1: Bioconjugation and Radiolabeling Performance
ParameterThis compound (via SPAAC)DOTA-NHS EsterDBCO-DOTA (via SPAAC)
Typical Molar Ratio (Chelator:Biomolecule) 5-20 fold excess of DOTA-azide to alkyne-biomolecule10-100 fold excess of DOTA-NHS to antibody5-20 fold excess of DBCO-DOTA to azide-biomolecule
Typical Reaction Time 1-12 hours1-24 hours1-12 hours
Typical Conjugation Yield Reported to be high and efficient[1]Variable, can be optimized to achieve desired chelator-to-antibody ratios[2]High and efficient
Radiolabeling Yield (e.g., with ⁶⁸Ga) >96-99%[1]>98%[2]>95% (inferred from similar click chemistry systems)
Specific Activity High, dependent on labeling conditions100 to 900 MBq/mg for ⁹⁰Y/¹⁷⁷Lu-labeled antibody[2]High, dependent on labeling conditions
Table 2: In Vivo Performance of DOTA-conjugated Antibodies (Representative Data)
ParameterDOTA-conjugate via NHS ester (¹⁷⁷Lu-Rituximab)[2]DOTA-conjugate via Click Chemistry (Conceptual)
Tumor Uptake (%ID/g at 72h) ~7-9 %ID/gExpected to be similar to or potentially improved over NHS-conjugates due to site-specificity
Tumor-to-Muscle Ratio (at 72h) HighPotentially higher due to more homogeneous conjugate population
Blood Clearance SlowDependent on the biomolecule's pharmacokinetics
Bone Uptake (%ID/g at 72h) Low (~4-7 %ID/g)Expected to be low, indicating good in vivo stability

Signaling Pathways and Experimental Workflows

Bioconjugation Strategies

The choice of conjugation strategy is a critical first step in the development of a DOTA-labeled biomolecule. The three methods discussed here represent the most common approaches.

Bioconjugation Strategies for DOTA cluster_0 This compound cluster_1 DOTA-NHS Ester cluster_2 DBCO-DOTA a1 Alkyne-modified Biomolecule a3 SPAAC Reaction a1->a3 a2 This compound a2->a3 a4 DOTA-conjugated Biomolecule a3->a4 b1 Native Biomolecule (with Lysines) b3 Amide Coupling b1->b3 b2 DOTA-NHS Ester b2->b3 b4 DOTA-conjugated Biomolecule b3->b4 c1 Azide-modified Biomolecule c3 SPAAC Reaction c1->c3 c2 DBCO-DOTA c2->c3 c4 DOTA-conjugated Biomolecule c3->c4

Figure 1: Comparison of bioconjugation workflows for different DOTA derivatives.

General Experimental Workflow for Radiolabeling and In Vivo Evaluation

Following successful conjugation, the DOTA-biomolecule conjugate is radiolabeled with the desired radionuclide. The resulting radiopharmaceutical is then purified and subjected to a series of quality control tests before being used in preclinical or clinical studies.

General Workflow for Radiolabeling and Evaluation start DOTA-conjugated Biomolecule radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) start->radiolabeling purification Purification (e.g., SEC, HPLC) radiolabeling->purification qc Quality Control (RCP, Stability) purification->qc invivo In Vivo Studies (Biodistribution, PET/SPECT Imaging) qc->invivo data Data Analysis (Tumor Uptake, Dosimetry) invivo->data

References

A Comparative Guide to Azido-mono-amide-DOTA and Novel Chelating Agents for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in the development of radiopharmaceuticals for imaging and therapy. The chelator's ability to securely encapsulate a radiometal, its influence on the pharmacokinetic properties of the conjugated biomolecule, and the efficiency of the radiolabeling process are all paramount considerations. This guide provides an objective comparison of Azido-mono-amide-DOTA, a versatile chelator for bioconjugation via "click chemistry," against other established and novel chelating agents. The performance of these agents is benchmarked based on key experimental data, providing a comprehensive resource for informed decision-making in radiopharmaceutical design.

Quantitative Performance Data

The following table summarizes key performance indicators for this compound and a selection of other relevant chelating agents. Data for this compound is based on a closely related DOTA-monoamide derivative, providing a strong comparative baseline.

ChelatorRadionuclideRadiolabeling ConditionsRadiochemical Yield (RCY)Stability (in serum/plasma)Stability Constant (log K)
This compound (surrogate data)Ga-68pH 3.5-4.0, 95°C, 5-15 min>95%High24.64[1]
DOTA Ga-68pH 3.5-4.5, 90-95°C, 5-15 min>95%High26.05[1]
DOTAGA Ga-68pH 4.0-5.0, 80-95°C, 5-10 min>98%HighNot explicitly found for ⁶⁸Ga, but expected to be high and comparable to DOTA.
NOTA Ga-68Room temp, pH 3.5-5.5, 5-10 min>98%High31.1
NODAGA Ga-68Room temp, pH 4.0-5.5, 10 min>95%Lower than DOTA in some studiesNot explicitly found for ⁶⁸Ga.
AAZTA Ga-68Room temp, <5 min>99%Medium stability with ⁶⁸GaNot explicitly found for ⁶⁸Ga.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol for ⁶⁸Ga Radiolabeling of DOTA-conjugated Peptides

This protocol is a generalized procedure for the radiolabeling of DOTA-functionalized peptides with Gallium-68.

Materials:

  • DOTA-conjugated peptide (e.g., this compound-peptide)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 10-50 µg) with sodium acetate buffer to achieve a final pH of 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 5-15 minutes.

  • Purification: After cooling, the reaction mixture is passed through a pre-conditioned C18 Sep-Pak cartridge. The cartridge is then washed with sterile water to remove unreacted ⁶⁸Ga. The ⁶⁸Ga-labeled peptide is eluted from the cartridge with a small volume of ethanol/water mixture.

  • Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

Protocol for In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the stability of a radiolabeled chelate complex in human serum.

Materials:

  • Radiolabeled chelate-conjugate

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

  • Centrifuge

  • Radio-TLC or HPLC system for analysis

Procedure:

  • Incubation: The radiolabeled chelate-conjugate is added to human serum to a final concentration. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Protein Precipitation: To each aliquot, an equal volume of cold TCA or acetonitrile is added to precipitate the serum proteins. The samples are vortexed and then centrifuged at high speed.

  • Analysis: The supernatant, containing the radiolabeled complex and any released radiometal, is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled chelate-conjugate.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the relationships between different components.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Ga68_Elution ⁶⁸Ga Elution (from ⁶⁸Ge/⁶⁸Ga Generator) Reaction_Vial Reaction Vial Ga68_Elution->Reaction_Vial Chelator_Prep Chelator-Peptide (e.g., this compound-Peptide) Chelator_Prep->Reaction_Vial Buffer_Prep Buffer Preparation (pH 3.5-4.5) Buffer_Prep->Reaction_Vial Heating Heating (95°C, 5-15 min) Reaction_Vial->Heating SPE_Cartridge C18 SPE Cartridge Heating->SPE_Cartridge QC Quality Control (Radio-TLC/HPLC) SPE_Cartridge->QC Final_Product Final Radiolabeled Peptide QC->Final_Product

Caption: Workflow for ⁶⁸Ga Radiolabeling of a DOTA-conjugated Peptide.

Serum_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Precipitation cluster_analysis Analysis Radiolabeled_Peptide Radiolabeled Peptide Incubation Incubation at 37°C Radiolabeled_Peptide->Incubation Human_Serum Human Serum Human_Serum->Incubation Aliquots Take Aliquots (at various time points) Incubation->Aliquots Precipitation Protein Precipitation (TCA/Acetonitrile) Aliquots->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Analysis Analyze Supernatant (Radio-TLC/HPLC) Centrifugation->Supernatant_Analysis Stability_Data Determine % Intact Complex Supernatant_Analysis->Stability_Data

Caption: Experimental Workflow for In Vitro Serum Stability Assay.

Chelator_Comparison_Logic cluster_properties Key Performance Metrics cluster_chelators Chelator Examples Chelator Chelator Selection Radiolabeling Radiolabeling Efficiency (Yield, Conditions) Chelator->Radiolabeling Stability Complex Stability (In Vitro, In Vivo) Chelator->Stability Bioconjugation Bioconjugation (e.g., Click Chemistry) Chelator->Bioconjugation Outcome Optimal Radiopharmaceutical Candidate Radiolabeling->Outcome Stability->Outcome Bioconjugation->Outcome Azido_DOTA This compound Azido_DOTA->Bioconjugation 'Clickable' DOTA DOTA DOTA->Radiolabeling DOTA->Stability Novel_Chelators Novel Chelators (DOTAGA, NOTA, etc.) Novel_Chelators->Radiolabeling Novel_Chelators->Stability

Caption: Logical Framework for Chelator Comparison and Selection.

References

Safety Operating Guide

Proper Disposal of Azido-mono-amide-DOTA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Azido-mono-amide-DOTA, a bifunctional chelator increasingly utilized in biomedical research. Adherence to these protocols is critical to mitigate the inherent risks associated with the azido (B1232118) functional group and to ensure compliance with safety regulations.

Immediate Safety and Handling Considerations

This compound contains an organic azide (B81097), which is a potentially energetic functional group. While the overall molecule's stability is relatively high for a small molecule, improper handling can lead to hazardous situations. The primary concerns are the potential for explosive decomposition under certain conditions (e.g., contact with heavy metals, strong acids, or heat) and the high toxicity of azide compounds.

Key Hazards:

  • Explosive Hazard: Organic azides can be shock-sensitive and may decompose violently upon heating or in contact with heavy metals (e.g., lead, copper, silver, zinc) to form highly explosive metal azides.[1]

  • Toxicity: Azide compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory when handling this compound.

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A flame-resistant lab coat.
Respiratory Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound involves a two-stage process: first, the chemical inactivation (quenching) of the energetic azido group, followed by the disposal of the resulting less hazardous waste stream in accordance with institutional and local regulations. The Staudinger reaction is a mild and effective method for reducing the organic azide to a stable amine.[2][3]

Stage 1: Chemical Inactivation (Quenching) of the Azido Group via Staudinger Reduction

This procedure should be performed in a chemical fume hood, behind a safety shield.

Materials:

  • This compound waste

  • Triphenylphosphine (B44618) (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Water

  • Stir plate and stir bar

  • Round bottom flask

Experimental Protocol:

  • Dissolution: Dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., THF) in a round bottom flask equipped with a stir bar.

  • Addition of Triphenylphosphine: In a separate container, dissolve 1.5 molar equivalents of triphenylphosphine in the same solvent.

  • Reaction: Slowly add the triphenylphosphine solution to the stirred this compound solution at room temperature. Nitrogen gas evolution should be observed.

  • Completion: Continue stirring the reaction mixture for at least 2 hours at room temperature to ensure the complete reduction of the azide. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.

  • Hydrolysis: Add an equal volume of water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.

Stage 2: Disposal of the Quenched Waste Stream

After the successful quenching of the azido group, the resulting solution contains the corresponding amine derivative of DOTA, triphenylphosphine oxide, and the solvent. This mixture is still considered chemical waste and must be disposed of properly.

  • Waste Collection: Transfer the entire reaction mixture into a clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The chemical names of all components (e.g., "Amine-DOTA derivative," "Triphenylphosphine oxide," "THF," "Water").

    • The approximate concentrations of each component.

  • Container Selection: Use a non-metallic, screw-capped container that is compatible with the organic solvent used. Polypropylene or polyethylene (B3416737) containers are suitable choices.[1]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_quench Stage 1: Quenching cluster_dispose Stage 2: Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve this compound waste in solvent fume_hood->dissolve add_pph3 Slowly add 1.5 eq. Triphenylphosphine solution dissolve->add_pph3 react Stir for 2 hours at RT (N₂ evolution) add_pph3->react hydrolyze Add water and stir for 30 minutes react->hydrolyze collect Transfer quenched solution to a labeled hazardous waste container hydrolyze->collect store Store in a designated satellite accumulation area collect->store pickup Arrange for EHS waste pickup store->pickup

References

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